Lavendamycin
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
81645-09-2 |
|---|---|
Formule moléculaire |
C22H14N4O4 |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
1-(7-amino-5,8-dioxoquinolin-2-yl)-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H14N4O4/c1-9-16-10-4-2-3-5-13(10)24-20(16)19(26-17(9)22(29)30)14-7-6-11-15(27)8-12(23)21(28)18(11)25-14/h2-8,24H,23H2,1H3,(H,29,30) |
Clé InChI |
IGQJRDIREIWBQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3NC2=C(N=C1C(=O)O)C4=NC5=C(C=C4)C(=O)C=C(C5=O)N |
Apparence |
Solid powder |
Autres numéros CAS |
81645-09-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lavendamycin; NSC 322370; NSC-322370; NSC322370; |
Origine du produit |
United States |
Foundational & Exploratory
Spectroscopic characterization of Lavendamycin (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Lavendamycin, a potent antitumor and antimicrobial agent. The structural elucidation of this complex pentacyclic molecule, first isolated from Streptomyces lavendulae, relied heavily on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).[1] This document outlines the key spectroscopic data, experimental methodologies, and analytical workflows pertinent to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR were instrumental in assigning the complex arrangement of its β-carboline and quinolinequinone moieties.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to its aromatic protons on the β-carboline and quinolinequinone rings, as well as the methyl group. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | Data not available in searched resources | - | - |
| Methyl Protons | Data not available in searched resources | - | - |
| Amine/Amide Protons | Data not available in searched resources | - | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all the carbon atoms in this compound, including quaternary carbons. The aromatic and carbonyl carbons are expected to resonate in the downfield region of the spectrum.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic Carbons | Data not available in searched resources |
| Carbonyl Carbons | Data not available in searched resources |
| Methyl Carbon | Data not available in searched resources |
| Quaternary Carbons | Data not available in searched resources |
Experimental Protocol for NMR Spectroscopy
The following is a generalized experimental protocol for obtaining NMR spectra of a natural product like this compound.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the spectra.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, carbonyl, and aromatic functionalities. Aromatic compounds typically show C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range due to carbon-carbon stretching vibrations within the aromatic rings.[1][2][3]
Table 3: IR Absorption Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | Data not available in searched resources | Stretching |
| C=O (Quinone) | Data not available in searched resources | Stretching |
| C=O (Carboxylic Acid) | Data not available in searched resources | Stretching |
| C=C (Aromatic) | Data not available in searched resources | Stretching |
| C-H (Aromatic) | Data not available in searched resources | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The sample is placed in the path of the IR beam, and an interferogram is collected. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded.
-
Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The background spectrum is subtracted to yield the spectrum of the sample. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.
Mass Spectral Data
The molecular formula of this compound is C₂₂H₁₄N₄O₄, with a molar mass of 398.378 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would arise from the cleavage of the pentacyclic structure.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Intensity (%) | Proposed Fragment |
| [M+H]⁺ | Data not available in searched resources | - | Molecular Ion |
| Fragment Ions | Data not available in searched resources | - | Data not available in searched resources |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides insights into the connectivity of the molecule.
This compound's Mode of Action: A Simplified Overview
While the primary focus of this guide is the spectroscopic characterization of this compound, it is pertinent to mention its biological context. This compound and its analogs have shown significant antitumor activity. One of the proposed mechanisms of action involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.
References
Chemical structure and stereochemistry of Lavendamycin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lavendamycin
Introduction
This compound is a naturally occurring antibiotic first isolated in 1981 from the fermentation broth of the bacterium Streptomyces lavendulae.[1][2][3] It belongs to the quinoline-5,8-dione family of compounds and exhibits significant antimicrobial and antitumor properties.[2][4][5] However, its clinical development as a cytotoxic agent was hindered by poor aqueous solubility and non-specific cytotoxicity.[2] This has spurred considerable research into the synthesis of this compound analogs with improved therapeutic profiles.[2] This guide provides a detailed examination of the chemical structure and stereochemistry of the this compound core.
Chemical Structure
The structural elucidation of this compound was a notable challenge. Initial attempts to crystallize the compound for X-ray diffraction analysis were unsuccessful.[2] Consequently, its structure was meticulously determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-VIS) spectroscopy, as well as mass spectrometry.[2][6] The proposed structure was later unequivocally confirmed by numerous total syntheses.[2][7]
This compound possesses a complex, pentacyclic aromatic framework. This core structure is a hybrid of two key heterocyclic systems: a quinoline-5,8-dione moiety and a β-carboline (also known as a 9H-pyrido[3,4-b]indole) moiety.[6] These two systems are linked at the C-2 position of the quinoline ring and the C-1 position of the β-carboline ring.
The key structural features are:
-
A planar, pentacyclic system.
-
A quinoline-5,8-dione group responsible for its cytotoxic activity.[6]
-
A β-carboline system, a common scaffold in natural alkaloids.
-
Substituents on the core include an amino group at C-7, a methyl group at C-4 of the β-carboline, and a carboxylic acid at C-3 of the β-carboline.
Below is a diagram illustrating the chemical structure of this compound with atom numbering.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key identifiers and properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(7-amino-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | [2][4][8] |
| Chemical Formula | C₂₂H₁₄N₄O₄ | [2][4][8] |
| Molar Mass | 398.37 g/mol | [2][8] |
| Appearance | Dark red crystals | [2] |
| CAS Number | 81645-09-2 | [2][4] |
| PubChem CID | 100585 | [2][8] |
| Melting Point | >300 °C | [2] |
| InChI Key | IGQJRDIREIWBQP-UHFFFAOYSA-N | [2][4] |
Stereochemistry
The core structure of this compound is planar and aromatic. There are no stereocenters in the molecule, and it is achiral. This lack of stereoisomers simplifies its chemical synthesis and characterization, as there is no need to control or separate different stereoisomeric forms. The planarity of the molecule is a key feature that likely contributes to its mechanism of action, which is thought to involve intercalation with DNA, similar to other quinone-containing antitumor agents.
Experimental Protocols for Structural Elucidation
The determination of a novel chemical structure is a multi-step process that relies on isolating a pure compound, analyzing it with various techniques, and confirming the proposed structure through chemical synthesis.
Caption: Workflow for the structural elucidation of this compound.
A. Spectroscopic Analysis
As X-ray crystallography was not initially feasible, a combination of other spectroscopic methods was employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
Methodology : A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by ¹H and ¹³C nuclei is measured. 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons and carbons, allowing for the piecing together of the molecular structure.
-
Data Interpretation : The chemical shifts (δ), coupling constants (J), and integration of proton signals, along with the number and types of carbon signals, are used to build the β-carboline and quinoline-dione fragments and determine how they are connected.
-
-
Mass Spectrometry (MS) : This technique provides the exact molecular weight and molecular formula.
-
Methodology : The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the precise elemental composition (e.g., C₂₂H₁₄N₄O₄).
-
Data Interpretation : The molecular ion peak confirms the molecular weight, and fragmentation patterns can provide clues about the different components of the structure.
-
B. Confirmation by Total Synthesis
The ultimate proof of a proposed chemical structure is its total synthesis from simpler, known starting materials. Several research groups have reported total syntheses of this compound and its methyl ester.[1][2][7]
A common and key step in many of these syntheses is the Pictet-Spengler reaction .[1][9][10] This reaction forms the β-carboline core of the molecule.
-
Methodology of Pictet-Spengler Condensation :
-
Reactants : The reaction involves the condensation of a β-arylethylamine (in this case, a tryptophan derivative) with an aldehyde or ketone (a 2-formylquinoline-5,8-dione derivative).
-
Conditions : The reaction is typically carried out in an inert solvent (e.g., dry p-xylene or anisole) under reflux conditions with an acid catalyst.
-
Mechanism : The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution on the indole ring to form the new six-membered ring of the β-carboline system.
-
Workup : After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.
-
The successful synthesis of a compound whose spectroscopic data perfectly matches that of the natural isolate provides unambiguous confirmation of its structure.
Caption: Key Pictet-Spengler step in this compound synthesis.
Conclusion
The chemical structure of this compound is a planar, achiral, pentacyclic system comprising a quinoline-5,8-dione fused to a β-carboline ring system. Its structure was skillfully elucidated through a combination of advanced spectroscopic techniques and rigorously confirmed by multiple total syntheses, a process necessitated by the initial failure to produce suitable crystals for X-ray analysis. This foundational structural knowledge is critical for the ongoing research into developing novel this compound analogs with enhanced efficacy and safety profiles for potential therapeutic applications.
References
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- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Isolation of this compound, a new antibiotic from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel this compound Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C22H14N4O4 | CID 100585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total synthesis of novel 6-substituted this compound antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Gauntlet: Unraveling the Natural Biological Role and Significance of Lavendamycin
For Immediate Release
A Deep Dive into the World of a Potent Streptomyces Metabolite for Researchers, Scientists, and Drug Development Professionals
Lavendamycin, a potent bioactive compound first isolated from the soil bacterium Streptomyces lavendulae, stands as a compelling subject in the ongoing quest for novel therapeutic agents.[1][2] While its journey towards clinical application as an anticancer drug was curtailed by challenges of poor water solubility and non-specific cytotoxicity, the study of this compound and its analogues continues to provide valuable insights into microbial chemical ecology and enzyme-targeted cancer therapy.[1][3][4] This technical guide synthesizes current knowledge on the natural biological role, ecological significance, and mechanisms of action of this compound, offering a comprehensive resource for the scientific community.
The Ecological Battlefield: this compound in its Natural Habitat
Streptomyces, a genus renowned for its prolific production of secondary metabolites, engages in a constant and complex chemical warfare within the soil microbiome.[5][6] These secreted compounds, including a vast arsenal of antibiotics, are pivotal for survival, enabling them to compete for resources, deter predators, and establish ecological niches.[1][7] While the specific ecological role of this compound has not been exhaustively studied, its potent antimicrobial properties strongly suggest its function as a chemical weapon in interspecies competition.[8]
The production of such metabolites is not a frivolous expenditure of energy for the organism. It is a highly regulated process, often triggered by nutrient limitation or the presence of competing microorganisms.[5][9] In this context, this compound likely serves to inhibit the growth of competing bacteria and fungi in the immediate vicinity of S. lavendulae, thereby securing access to vital nutrients in the nutrient-limited soil environment. At sub-inhibitory concentrations, it is also plausible that this compound may act as a signaling molecule, influencing the behavior and gene expression of other soil microbes.[1]
Quantitative Bioactivity Profile of this compound
The biological activities of this compound have been quantified against a range of microbial and cancer cell lines. The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50s).
| Table 1: Antibacterial and Antifungal Activity of this compound (MIC) | |
| Organism | MIC (µg/mL) |
| Streptococcus pneumoniae | 0.13 - 1 |
| Staphylococcus aureus | 0.13 - 1 |
| Escherichia coli | 0.13 - 1 |
| Proteus mirabilis | 0.13 - 1 |
| Proteus vulgaris | 0.13 - 1 |
| Trichophyton rubrum | 0.5 |
| Trichophyton mentagrophytes | 0.5 |
| Microsporum canis | 0.5 |
| Data sourced from Cayman Chemical product information sheet.[8] |
| Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines (IC50) | |
| Cell Line | IC50 (µg/mL) |
| P388 Murine Leukemia | 0.06 |
| MKN45 Gastric Carcinoma | 0.1 |
| WiDr Colon Adenocarcinoma | 0.09 |
| Data sourced from Cayman Chemical product information sheet.[8] |
Delving into the Mechanism: DNA Damage and Pathway Activation
This compound exerts its potent cytotoxic effects primarily through the induction of DNA damage.[3] This genotoxic stress triggers a cascade of cellular responses, most notably the activation of the p53 tumor suppressor pathway.[3][10]
The p53 Signaling Pathway in Response to this compound-Induced DNA Damage
Upon DNA damage, sensor proteins such as the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[10][11] These kinases then phosphorylate and activate downstream checkpoint kinases, CHK1 and CHK2.[11] Activated CHK1 and CHK2, in turn, phosphorylate p53. This phosphorylation stabilizes p53 by preventing its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[11][12] The stabilized and activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (such as p21), DNA repair, and, if the damage is too severe, apoptosis (programmed cell death).[3][10][12]
Caption: this compound-induced p53 signaling pathway.
Harnessing Tumor-Specific Enzymes: The Role of NQO1
A promising strategy in modern cancer therapy is the development of bioreductive drugs that are selectively activated in tumor cells. Many human solid tumors exhibit high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), a two-electron reductase.[13] this compound and its analogues, being quinone-containing compounds, can be substrates for NQO1.[13][14] The reduction of the quinone moiety by NQO1 can lead to the formation of a hydroquinone, which is often more cytotoxic. This enzyme-mediated activation provides a mechanism for selective toxicity towards cancer cells that overexpress NQO1, while sparing normal tissues with low NQO1 levels.[13]
Caption: NQO1-mediated activation of this compound analogues.
Experimental Protocols: A Guide to Studying this compound
Reproducible and rigorous experimental design is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments in the study of this compound.
Isolation of this compound from Streptomyces lavendulae
This protocol is adapted from the original isolation procedure.[15][16]
-
Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces lavendulae. Incubate at 28°C with shaking for 5-7 days.
-
Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extraction: Extract the filtered broth with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted separately with a solvent like acetone.
-
Concentration: Concentrate the organic extracts under reduced pressure to yield a crude extract.
-
Purification: Subject the crude extract to a series of chromatographic separations. This may include silica gel chromatography, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general principles of the broth microdilution method.[17][18][19]
-
Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (microbe, no drug) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Clonogenic Survival Assay
This assay measures the ability of a single cell to form a colony after treatment with a cytotoxic agent.[8][20][21]
-
Cell Seeding: Plate a known number of cancer cells (e.g., 500-1000 cells per 60-mm dish) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution like 6.0% (v/v) glutaraldehyde and stain with 0.5% (w/v) crystal violet.[20] Count the number of colonies (typically defined as containing at least 50 cells).
-
Calculation of Survival Fraction: The survival fraction is calculated by normalizing the plating efficiency of the treated cells to the plating efficiency of the control cells.
A Workflow for Bioactive Natural Product Discovery
The journey from a natural source to a characterized bioactive compound is a multi-step process. The following diagram illustrates a typical workflow.
Caption: General workflow for bioactive natural product discovery.
Conclusion and Future Directions
This compound, despite its clinical limitations, remains a molecule of significant scientific interest. Its study illuminates the intricate chemical ecology of soil microorganisms and provides a valuable scaffold for the design of novel, targeted anticancer agents. Future research should aim to further elucidate the specific ecological triggers for this compound production in its natural environment. Moreover, the continued exploration of this compound analogues, particularly those designed for bioreductive activation by enzymes like NQO1, holds promise for the development of more selective and effective cancer therapies. The detailed methodologies and conceptual frameworks presented in this guide are intended to support and inspire further investigation into this fascinating natural product and its potential applications.
References
- 1. agriculturaljournals.com [agriculturaljournals.com]
- 2. Streptomyces lavendulae - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Spatial structure increases the benefits of antibiotic production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Competition Sensing Changes Antibiotic Production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 13. "NAD(P)H:QUINONE OXIDOREDUCTASE (NQO1)-DIRECTED this compound ANTITUMOR " by Mary Hassani [scholarworks.umt.edu]
- 14. This compound antitumor agents: structure-based design, synthesis, and NAD(P)H:quinone oxidoreductase 1 (NQO1) model validation with molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of this compound, a new antibiotic from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Early Investigations into the Antitumor Potential of Lavendamycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendamycin, a novel antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces lavendulae in 1981.[1] Structurally, it is a pentacyclic molecule featuring a quinoline-5,8-dione moiety linked to a β-carboline (indolopyridine) system. This compound is chemically related to another potent antitumor antibiotic, streptonigrin. Initial studies rapidly established that this compound possessed significant antiproliferative effects against a range of cancer cell lines in vitro and demonstrated antitumor activity in murine models.[1][2] However, challenges related to its poor aqueous solubility and non-specific cytotoxicity hindered its preclinical advancement. This guide provides an in-depth look at the foundational studies that first characterized the antitumor properties of this compound, detailing the experimental methodologies, quantitative outcomes, and the presumed mechanisms of action based on the scientific context of the early 1980s.
Quantitative Data from Early Antitumor Studies
The initial antitumor evaluations of this compound were conducted using both in vitro cell-based assays and in vivo animal models. The data from these pioneering studies are summarized below.
In Vitro Cytotoxicity
This compound demonstrated potent cytotoxic activity against a panel of murine and human cancer cell lines. At micromolar concentrations, it was shown to inhibit the proliferation of P388 murine leukemia, MKN45 human gastric adenocarcinoma, and WiDr human colon carcinoma cells.[1]
| Cell Line | Type | Reported Activity |
| P388 | Murine Leukemia | Strong Inhibition |
| MKN45 | Human Gastric Adenocarcinoma | Strong Inhibition |
| WiDr | Human Colon Carcinoma | Strong Inhibition |
In Vivo Antitumor Efficacy
The primary in vivo model used for the early assessment of this compound was the P388 murine leukemia model in BDF1 mice. The compound was administered intraperitoneally, and its efficacy was measured by the increase in the lifespan of treated mice compared to a control group.
| Animal Model | Tumor Model | Administration Route | Optimal Dose | Antitumor Effect (% ILS*) |
| BDF1 Mice | P388 Leukemia | Intraperitoneal (i.p.) | 0.5 mg/kg/day | 58% |
% ILS (Increase in Lifespan) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100
Experimental Protocols
The following sections detail the likely methodologies employed in the early 1980s for the evaluation of this compound's antitumor properties. These protocols are reconstructed based on standard practices of the era for the specified cell lines and animal models.
In Vitro Cytotoxicity Assays
1. Cell Lines and Culture:
-
P388 Murine Leukemia Cells: These suspension cells were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
-
MKN45 Human Gastric Adenocarcinoma and WiDr Human Colon Carcinoma Cells: These adherent cell lines were commonly cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% FBS and antibiotics. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay Protocol (General):
-
Cell Seeding: For adherent lines (MKN45, WiDr), cells were seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight. For suspension cells (P388), cells were seeded immediately prior to drug addition.
-
Drug Preparation: this compound was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then serially diluted in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium was removed from the wells (for adherent cells) and replaced with medium containing various concentrations of this compound. Control wells received medium with the vehicle (DMSO) at the same final concentration as the highest drug dose.
-
Incubation: The plates were incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion to differentiate live from dead cells. The absorbance (in the case of MTT) was read on a microplate reader, and the results were expressed as a percentage of the viability of the untreated control cells.
In Vivo P388 Leukemia Model
1. Animal Model:
-
Male or female BDF1 (C57BL/6 x DBA/2 F1 hybrid) mice, typically 6-8 weeks old, were used.
2. Tumor Implantation:
-
P388 leukemia cells were passaged in DBA/2 mice. For the experiment, 1 x 10^6 P388 cells were implanted intraperitoneally (i.p.) into each BDF1 mouse on Day 0.
3. Drug Administration:
-
This compound, formulated in a suitable vehicle (e.g., saline with a co-solvent), was administered intraperitoneally once daily for a set number of days (e.g., Days 1 through 9). A control group of mice received only the vehicle on the same schedule.
4. Efficacy Evaluation:
-
The primary endpoint was the median survival time (MST) of the mice in each group.
-
The antitumor effect was calculated as the percentage increase in lifespan (% ILS) of the treated group over the control group. A % ILS value greater than 25% was generally considered to indicate significant antitumor activity.
Mandatory Visualizations
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for early in vitro cytotoxicity testing of this compound.
Experimental Workflow: In Vivo P388 Murine Leukemia Model
Caption: Workflow for early in vivo antitumor efficacy testing of this compound.
Hypothesized Mechanism of Action Signaling Pathway
Based on the quinone structure of this compound and the understanding of related antitumor antibiotics like streptonigrin in the early 1980s, the mechanism of action was likely hypothesized to involve DNA damage through a combination of DNA intercalation and the generation of reactive oxygen species (ROS).
Caption: Hypothesized mechanism of this compound-induced cytotoxicity (circa early 1980s).
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies involved in the structural elucidation of novel natural products related to lavendamycin. This compound is a potent antitumor agent originally isolated from Streptomyces lavendulae, characterized by a pentacyclic structure featuring a quinoline-5,8-dione and a β-carboline moiety.[1] The quest for novel analogs with improved therapeutic profiles necessitates robust techniques for their isolation, characterization, and mechanistic understanding.
Data Presentation: Quantitative Analysis of Novel this compound Analogs
The biological activity of novel this compound analogs is a critical aspect of their evaluation. Quantitative data from cytotoxicity and enzyme activity assays provide a basis for structure-activity relationship (SAR) studies.
Table 1: Cytotoxicity of Novel this compound Analogs against A549 Human Lung Carcinoma Cells
| Compound ID | Description | IC50 (Concentration for 50% Inhibition of Clonogenic Survival) | Reference |
| MB-97 | Amine substituent at R³ position | ~10 nM | [2][3] |
| MB-121 | ~100 nM | [2] | |
| MB-47 | ≤100 nM | [2] | |
| MB-311 | ≤100 nM | [2] | |
| MB-21 | ≤100 nM | [2] | |
| MB-331 | Amide group at R¹ position | >100 nM | [2] |
| MB-333 | Amide group at R¹ position | >100 nM | [2] |
| MB-51 | >1000 nM | [2] |
Table 2: NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Reduction Rates for this compound Analogs
| Compound ID | Key Substituents | Reduction Rate (μmol/min/mg NQO1) | Reference |
| 37 | 2'-CH₂OH, 7-NH₂ | 263 ± 30 | [4] |
| 31 | 2'-CONH₂, 7-NHCOC₃H₇-n | 0.1 ± 0.1 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in the structural elucidation of novel compounds.
Isolation and Purification of this compound-Related Compounds from Natural Sources
This protocol outlines the general steps for obtaining pure compounds from microbial fermentation.
-
Fermentation: Culture the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth via centrifugation or filtration.
-
Extract the supernatant with an immiscible organic solvent (e.g., ethyl acetate).
-
Extract the mycelial cake with a polar organic solvent (e.g., methanol or acetone), followed by partitioning into a less polar solvent.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel or other suitable stationary phases.
-
Perform further purification using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[5]
-
Structure Elucidation by Spectroscopic Methods
A combination of spectroscopic techniques is employed to determine the chemical structure of the purified compounds.
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecule.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the chemical environments of the protons and carbons.
-
Acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and assemble the molecular structure.[6]
-
Biological Activity Assays
-
Clonogenic Survival Assay:
-
Plate a known number of cancer cells (e.g., A549) and allow them to adhere.
-
Treat the cells with a range of concentrations of the novel this compound analog for a specified period.
-
Wash the cells and allow them to grow for 10-14 days to form colonies.
-
Fix, stain, and count the colonies to determine the effect of the compound on cell survival.[3]
-
-
Western Blot Analysis for Signaling Pathway Modulation:
-
Treat cells with the compound of interest.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies specific to the proteins of the target signaling pathway (e.g., p53, p21).[3]
-
Use secondary antibodies conjugated to a reporter enzyme for detection.
-
Mandatory Visualizations
Diagrams illustrating key processes and pathways provide a clear and concise representation of complex information.
Caption: General workflow for the isolation and structural elucidation of novel natural products.
Caption: Signaling pathway of MB-97 leading to cell cycle arrest and apoptosis via p53 activation.[3]
Caption: Logical relationship of NQO1-mediated bioactivation of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel this compound analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]
Methodological & Application
Total Synthesis of Lavendamycin and its Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the potent antitumor antibiotic Lavendamycin and its corresponding methyl ester. The methodologies presented are compiled from seminal works in the field, with a focus on providing practical, reproducible experimental procedures.
Introduction
This compound is a naturally occurring antitumor agent isolated from Streptomyces lavendulae.[1] Its complex pentacyclic structure, comprising a quinoline-5,8-dione core fused to a β-carboline moiety, has made it a challenging and attractive target for total synthesis.[1] Early synthetic routes were often lengthy and low-yielding.[1] This document focuses on a highly efficient and practical five-step synthesis of this compound methyl ester developed by Behforouz and coworkers, which proceeds in an excellent overall yield.[1][2] This convergent approach has made this compound analogs more accessible for structure-activity relationship (SAR) studies and drug development efforts.[1]
Synthetic Strategy Overview
The featured synthetic strategy employs a convergent approach, wherein the two key heterocyclic systems, the quinoline-5,8-dione and the β-carboline, are constructed separately and then coupled in a key final step. A pivotal reaction in this synthesis is the Pictet-Spengler condensation, which efficiently constructs the complex pentacyclic core of the molecule.[3]
The overall workflow for the synthesis of this compound methyl ester can be visualized as follows:
Caption: Convergent synthesis workflow for this compound and its methyl ester.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the efficient synthesis of this compound methyl ester as reported by Behforouz and coworkers.
| Step | Reaction | Reactants | Product | Yield (%) | Reference |
| 1 | Nitration | 8-Hydroxy-2-methylquinoline | 2-Methyl-5,7-dinitro-8-hydroxyquinoline | 95 | J. Org. Chem. 1996, 61, 6552-6555 |
| 2 | Reduction and Acylation | 2-Methyl-5,7-dinitro-8-hydroxyquinoline | 7-Acetamido-5-amino-8-hydroxy-2-methylquinoline | 85 | J. Org. Chem. 1996, 61, 6552-6555 |
| 3 | Oxidation | 7-Acetamido-5-amino-8-hydroxy-2-methylquinoline | 7-Acetamido-2-methylquinoline-5,8-dione | 92 | J. Org. Chem. 1996, 61, 6552-6555 |
| 4 | Selenium Dioxide Oxidation | 7-Acetamido-2-methylquinoline-5,8-dione | 7-Acetamido-2-formylquinoline-5,8-dione | 91 | J. Org. Chem. 1993, 58, 7089-7091 |
| 5 | Pictet-Spengler Condensation | 7-Acetamido-2-formylquinoline-5,8-dione, (2S,3S)-β-Methyltryptophan methyl ester | This compound Methyl Ester | 79 | J. Org. Chem. 1993, 58, 7089-7091 |
| 6 | Hydrolysis | This compound Methyl Ester | This compound | - | - |
| Overall Yield | ~37-43 | J. Org. Chem. 1996, 61, 6552-6555 |
Experimental Protocols
The following are detailed protocols for the key steps in the total synthesis of this compound methyl ester.
Protocol 1: Synthesis of 7-Acetamido-2-methylquinoline-5,8-dione
This protocol outlines the three-step synthesis of the key quinoline-5,8-dione intermediate.
Step 1: 2-Methyl-5,7-dinitro-8-hydroxyquinoline
-
To a stirred solution of 8-hydroxy-2-methylquinoline (10.0 g, 62.8 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (500 g).
-
Collect the yellow precipitate by filtration, wash thoroughly with water, and dry to afford 2-methyl-5,7-dinitro-8-hydroxyquinoline (14.8 g, 95% yield).
Step 2: 7-Acetamido-5-amino-8-hydroxy-2-methylquinoline
-
To a solution of 2-methyl-5,7-dinitro-8-hydroxyquinoline (5.0 g, 20.1 mmol) in ethanol (200 mL), add 10% Pd/C (0.5 g).
-
Hydrogenate the mixture at 40 psi for 4 hours.
-
Filter the catalyst and add acetic anhydride (5 mL) to the filtrate.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield 7-acetamido-5-amino-8-hydroxy-2-methylquinoline as a solid (3.9 g, 85% yield).
Step 3: 7-Acetamido-2-methylquinoline-5,8-dione
-
To a stirred solution of 7-acetamido-5-amino-8-hydroxy-2-methylquinoline (3.0 g, 13.0 mmol) in acetone (100 mL), add a solution of potassium nitrosodisulfonate (Fremy's salt) (8.7 g, 32.5 mmol) in 0.1 M KH2PO4 (200 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Extract the mixture with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, chloroform/methanol 98:2) to give 7-acetamido-2-methylquinoline-5,8-dione as a yellow solid (2.75 g, 92% yield).
Protocol 2: Synthesis of 7-Acetamido-2-formylquinoline-5,8-dione
-
A mixture of 7-acetamido-2-methylquinoline-5,8-dione (1.0 g, 4.34 mmol) and selenium dioxide (0.72 g, 6.51 mmol) in dioxane (50 mL) and water (1 mL) is refluxed for 9 hours.
-
Filter the hot solution to remove selenium metal.
-
Cool the filtrate and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to obtain 7-acetamido-2-formylquinoline-5,8-dione as a bright yellow solid (0.96 g, 91% yield).
Protocol 3: Total Synthesis of this compound Methyl Ester via Pictet-Spengler Condensation
-
A solution of 7-acetamido-2-formylquinoline-5,8-dione (100 mg, 0.41 mmol) and (2S,3S)-β-methyltryptophan methyl ester (106 mg, 0.45 mmol) in dry toluene (20 mL) is refluxed for 12 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold toluene and then ether.
-
Dry the product under vacuum to afford this compound methyl ester as a yellow-orange solid (150 mg, 79% yield).
Protocol 4: Synthesis of this compound (Hydrolysis of the Methyl Ester)
Detailed experimental conditions for the hydrolysis of the methyl ester to the free acid (this compound) are not extensively detailed in the primary synthetic papers but would typically involve standard procedures. A suggested protocol is as follows:
-
Suspend this compound methyl ester in a mixture of methanol and water.
-
Add an excess of a base such as lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Logical Relationships and Experimental Workflow
The synthesis of this compound methyl ester is a prime example of a convergent synthetic strategy. The logic behind this approach is to build complex molecular fragments independently and then join them at a late stage. This strategy often leads to higher overall yields compared to a linear synthesis where the product of each step is carried through to the next.
The workflow can be broken down into two main phases:
-
Preparation of Key Intermediates: This involves the multi-step synthesis of the electrophilic component, 7-acetamido-2-formylquinoline-5,8-dione, and ensuring the availability of the nucleophilic component, the appropriate tryptophan derivative.
-
Convergent Assembly: The crucial Pictet-Spengler condensation brings the two fragments together in a single, high-yielding step to form the pentacyclic core of this compound methyl ester.
The following diagram illustrates the logical flow of the key Pictet-Spengler cyclization step:
Caption: Key steps in the Pictet-Spengler condensation for this compound synthesis.
References
Application Notes and Protocols for Lavendamycin Cytotoxicity Assay in A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendamycin is a naturally occurring antitumor antibiotic with potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of genotoxic stress, leading to cell cycle arrest and apoptosis, particularly in p53-positive cancer cells like the A549 human lung adenocarcinoma cell line. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in A549 cells, along with insights into the underlying signaling pathways.
A549 Cell Culture
A549 cells, derived from a human lung carcinoma, are a widely used model for non-small-cell lung cancer research. They are adherent epithelial cells that are relatively easy to culture.
Table 1: A549 Cell Culture Conditions
| Parameter | Recommendation |
| Growth Medium | F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Incubation | 37°C, 5% CO₂ in a humidified incubator. |
| Subculture | When cells reach 80-90% confluency, typically every 3-5 days. |
| Split Ratio | 1:4 to 1:8. |
| Doubling Time | Approximately 22-24 hours.[1] |
Experimental Protocols
Materials and Reagents
-
A549 cells
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (stock solution prepared in DMSO)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Crystal Violet stain (0.5% in methanol)
-
96-well and 6-well tissue culture plates
-
Microplate reader
This compound Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
Table 2: MTT Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment. |
| 2. This compound Treatment | Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). |
| 3. Incubation | Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. |
| 4. MTT Addition | After incubation, add 10 µL of 5 mg/mL MTT solution to each well. |
| 5. Formazan Formation | Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. |
| 6. Solubilization | Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. |
| 7. Absorbance Reading | Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. |
| 8. Data Analysis | Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%). |
Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining reproductive cell death after treatment with cytotoxic agents.[3][4]
Table 3: Clonogenic Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed a low, known number of A549 cells (e.g., 200-1000 cells) per well in 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells. |
| 2. This compound Treatment | Allow cells to attach overnight, then treat with various concentrations of this compound for 24 hours. |
| 3. Recovery | After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete growth medium. |
| 4. Colony Formation | Incubate the plates for 10-14 days, allowing viable cells to form colonies.[5] |
| 5. Staining | Wash the wells with PBS, fix the colonies with methanol for 10-15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.[3][5] |
| 6. Colony Counting | Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.[3] |
| 7. Data Analysis | Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment. |
Signaling Pathways and Visualizations
Experimental Workflow
The general workflow for assessing this compound cytotoxicity in A549 cells is depicted below.
This compound-Induced Signaling Pathway
This compound and its analogues induce genotoxic stress, which activates a signaling cascade culminating in cell cycle arrest and apoptosis.[6] In p53-positive cells like A549, this response is primarily mediated by the p53 tumor suppressor protein. Genotoxic stress leads to the activation of upstream kinases such as ATM and Chk2, which then phosphorylate and stabilize p53.[7] Activated p53 acts as a transcription factor, upregulating the expression of genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs), leading to G1 and G2/M cell cycle arrest.[7] Prolonged or severe DNA damage can lead p53 to induce apoptosis through the transcription of pro-apoptotic genes like BAX.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear comparison.
Table 4: Example Data Summary for this compound Cytotoxicity
| Assay Type | This compound Concentration | % Cell Viability (Mean ± SD) | Surviving Fraction (Mean ± SD) |
| MTT (48h) | 0 µM (Control) | 100 ± 5.2 | N/A |
| 10 nM | 85.3 ± 4.1 | N/A | |
| 50 nM | 62.1 ± 3.5 | N/A | |
| 100 nM | 48.9 ± 2.8 | N/A | |
| 500 nM | 21.5 ± 1.9 | N/A | |
| Clonogenic | 0 µM (Control) | N/A | 1.00 ± 0.08 |
| 10 nM | N/A | 0.75 ± 0.06 | |
| 25 nM | N/A | 0.41 ± 0.05 | |
| 50 nM | N/A | 0.15 ± 0.03 | |
| 100 nM | N/A | 0.02 ± 0.01 |
IC₅₀ Value (MTT, 48h): [Calculated Value] nM
References
- 1. Cellosaurus cell line A-549 (CVCL_0023) [cellosaurus.org]
- 2. researchhub.com [researchhub.com]
- 3. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Anticancer Activity of Lavendamycin using Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendamycin, a naturally derived quinone-based antibiotic, has demonstrated significant antimicrobial and antitumor properties.[1] However, its preclinical development has been hampered by poor aqueous solubility and non-specific cytotoxicity.[2][3] This has led to the synthesis of numerous this compound analogues with improved pharmacological profiles. The clonogenic survival assay is a gold-standard in vitro method to determine the cytotoxic and cytostatic effects of anticancer agents by assessing the ability of single cells to form viable colonies after treatment.[4][5] These application notes provide a detailed protocol for utilizing clonogenic survival assays to evaluate the anticancer activity of this compound and its analogues, with a focus on the underlying signaling pathways and data interpretation.
Mechanism of Action: The Role of NQO1 and p53
The anticancer activity of this compound and its analogues is intricately linked to their metabolic activation and the subsequent induction of cellular stress pathways. Two key players in this mechanism are NAD(P)H:quinone oxidoreductase 1 (NQO1) and the tumor suppressor protein p53.
NQO1-Mediated Bioactivation: Many tumor cells exhibit elevated levels of NQO1, a flavoprotein that catalyzes the two-electron reduction of quinones.[6] This bioactivation of this compound leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent DNA damage within the cancer cells. This selective activation in NQO1-high tumors offers a potential therapeutic window, minimizing toxicity to normal tissues with lower NQO1 expression.
p53-Dependent Cell Fate: The cellular stress induced by this compound treatment, including DNA damage, triggers the activation of the p53 signaling pathway.[2] Activated p53 can orchestrate several cellular outcomes, including cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is irreparable. In p53-positive cancer cells, this compound analogues have been shown to induce G1 and G2 phase cell cycle arrest.[2][3]
Data Presentation
While specific clonogenic survival data for the parent compound this compound is limited in publicly available literature, extensive studies have been conducted on its analogues. The following table summarizes the representative clonogenic survival data for the potent this compound analogue, MB-97, in various cancer cell lines. This data illustrates the dose-dependent cytotoxic effects of the compound.
| Cell Line | Cancer Type | This compound Analogue (MB-97) Concentration (nM) | Inhibition of Clonogenic Outgrowth (%) |
| A549 | Lung Carcinoma | 10 | ~70% |
| A549 | Lung Carcinoma | 100 | 100% |
| MG-63 | Osteosarcoma | 10 | ≥70% |
| DU-145 | Prostate Carcinoma | 10 | ≥70% |
| PC-3 | Prostate Carcinoma | 10 | ≥70% |
| MCF-7 | Breast Carcinoma | 10 | ~20% |
Data compiled from studies on this compound analogues, primarily MB-97, as a representative example.[2]
Experimental Protocols
Protocol 1: General Clonogenic Survival Assay
This protocol outlines the standard procedure for assessing the effect of this compound on the clonogenic survival of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogue (dissolved in a suitable solvent, e.g., DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach for 18-24 hours in the incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubate the plates for the desired exposure time (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Carefully wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))
-
-
Protocol 2: Replating Clonogenic Assay for Transient Drug Exposure
This protocol is used to assess the long-term survival of cells after a transient exposure to this compound.
Procedure:
-
Initial Treatment:
-
Plate a high number of cells (e.g., 5 x 10^5) in a larger tissue culture dish (e.g., 100 mm).
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for a defined period (e.g., 48 hours).
-
-
Replating:
-
Following treatment, harvest the cells by trypsinization and perform a cell count.
-
Plate a low density of the treated cells (e.g., 500-1000 cells/well) into 6-well plates with fresh, drug-free medium.
-
-
Colony Formation, Fixation, Staining, and Analysis:
-
Follow steps 3-5 from Protocol 1.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Lavendamycin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendamycin, a potent antibiotic with antitumor properties, is a member of the streptonigrin family of natural products. Its complex structure and low in-vivo concentrations present significant challenges for pharmacokinetic and pharmacodynamic studies. Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding dose-response relationships and assessing therapeutic efficacy and potential toxicity.
These application notes provide detailed protocols and best practices for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are intended as a comprehensive guide for developing and validating robust analytical methods for this compound in a research or drug development setting.
Analytical Methodologies
The two primary analytical techniques suitable for the quantification of this compound in biological samples are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely available technique suitable for quantifying this compound at higher concentrations. The method relies on the chromatographic separation of the analyte from matrix components followed by detection based on its ultraviolet absorbance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for precise and accurate measurement of low-level analytes in complex biological matrices.[1][2]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[3] Solid-phase extraction is a commonly used technique for cleaning up complex samples.
Materials:
-
Biological sample (e.g., 500 µL plasma)
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
Phosphoric Acid (0.1% in water)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE Cartridges (e.g., C18, 100 mg)
-
SPE Vacuum Manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen biological samples on ice.
-
Vortex the sample to ensure homogeneity.
-
To 500 µL of the sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 500 µL of 0.1% phosphoric acid to acidify the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of 0.1% phosphoric acid. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% phosphoric acid to remove hydrophilic impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (specific to the HPLC or LC-MS/MS method).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Sample Preparation Workflow
Caption: Workflow for the extraction of this compound from biological samples using SPE.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 275 nm (This should be optimized based on the UV spectrum of this compound)
Analysis:
-
Inject prepared standards, quality control (QC) samples, and unknown samples.
-
Quantify this compound by comparing the peak area of the analyte in the unknown samples to the calibration curve generated from the standards.
LC-MS/MS Method Protocol
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/UHPLC system for faster analysis
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Settings (Hypothetical for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 439.1 → 396.1)
-
Internal Standard (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Collision Energy (CE) and other MS parameters: Must be optimized for this compound and the specific instrument used.
LC-MS/MS Analytical Workflow
Caption: General workflow for LC-MS/MS analysis.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application.[4][5] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).[4][5][6]
Quantitative Data Summary
The following tables present hypothetical validation data for an LC-MS/MS method for this compound in human plasma. This data is for illustrative purposes only.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | ≤ 15.0 | ≤ 15.0 |
| Low | 3 | 2.95 | 98.3 | ≤ 10.0 | ≤ 10.0 |
| Medium | 100 | 102.5 | 102.5 | ≤ 8.0 | ≤ 9.0 |
| High | 800 | 790.2 | 98.8 | ≤ 7.5 | ≤ 8.5 |
| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).[4] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.5 | 95.2 |
| High | 800 | 91.2 | 98.1 |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range (typically 85-115%). |
Table 4: Stability
| Stability Condition | Duration | QC Low Conc. (% Change) | QC High Conc. (% Change) |
| Bench-top (Room Temp) | 8 hours | -4.5 | -3.2 |
| Freeze-Thaw (3 cycles) | -80°C to RT | -6.8 | -5.1 |
| Long-term Storage | 30 days at -80°C | -7.5 | -6.4 |
| Post-preparative (Autosampler) | 24 hours at 4°C | -2.1 | -1.8 |
| Acceptance Criteria: Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in biological samples. The LC-MS/MS method, in particular, offers the high sensitivity and selectivity required for pharmacokinetic studies where low concentrations of the analyte are expected. Proper method validation is paramount to ensure the generation of reliable and reproducible data that can confidently support drug development programs. Researchers should optimize the provided protocols for their specific laboratory conditions and instrumentation.
References
Application of Lavendamycin as a Molecular Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendamycin, a naturally occurring quinolinedione first isolated from Streptomyces lavendulae, has garnered significant interest for its potent antimicrobial and antitumor properties.[1] However, its development as a therapeutic agent was impeded by poor aqueous solubility and non-specific cytotoxicity.[1][2] This has led to the synthesis of numerous this compound analogs designed to enhance solubility, specificity, and efficacy. While not utilized as a fluorescent molecular probe for direct cellular imaging, this compound and its analogs serve as powerful chemical probes to investigate specific cellular signaling pathways, particularly those related to cellular stress, DNA damage response, and cancer cell metabolism.
This document provides detailed application notes and protocols for using this compound analogs to probe two key cellular pathways: the p53-mediated DNA damage response and the NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent bioactivation pathway .
Mechanisms of Action as a Cellular Probe
This compound analogs can be categorized into two main classes based on their mechanism of action, allowing them to serve as probes for distinct cellular functions:
-
Probes of the p53 Signaling Pathway: Certain analogs, such as MB-97 , induce cellular stress, leading to the activation of the p53 tumor suppressor protein.[2][3] This activation is characterized by increased p53 expression and phosphorylation at key residues like Serine-15.[3] Activated p53 then transcriptionally upregulates its target genes, most notably CDKN1A (encoding the p21 protein), which leads to cell cycle arrest and, ultimately, apoptosis.[3] By inducing this cascade, these analogs can be used to:
-
Investigate the integrity and functionality of the p53 pathway in different cell lines.
-
Study the differential cellular responses to p53 activation (e.g., G1/G2 arrest in p53-positive cells versus G2 arrest in p53-negative cells).[3]
-
Screen for synergistic effects with other drugs that target the cell cycle or apoptotic machinery.
-
-
Probes for NQO1 Activity: Many cancer types, including lung, colon, and breast cancers, exhibit elevated levels of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] This enzyme is a two-electron reductase that can bioactivate specific quinone-containing compounds.[5] Several this compound analogs have been synthesized to be excellent substrates for NQO1.[6][7] The NQO1-mediated reduction of these analogs leads to the generation of unstable hydroquinones that can produce reactive oxygen species (ROS), inducing oxidative stress and selective cell death in NQO1-expressing cells.[5] These analogs are therefore useful for:
-
Assessing the NQO1 activity status in cancer cells.
-
Selectively targeting and studying NQO1-rich tumor cell populations.
-
Exploring the mechanisms of NQO1-mediated cytotoxicity and oxidative stress.
-
Data Presentation: Cytotoxicity and NQO1 Substrate Activity
The following tables summarize the biological activities of this compound and its key analogs, providing quantitative data for their use as cellular probes.
Table 1: Cytotoxicity of this compound and Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | P388 murine leukemia | Cytotoxicity | 0.06 µg/mL | [4] |
| This compound | MKN45 gastric carcinoma | Cytotoxicity | 0.1 µg/mL | [4] |
| This compound | WiDr colon adenocarcinoma | Cytotoxicity | 0.09 µg/mL | [4] |
| MB-97 | A549 human lung carcinoma | Clonogenic Survival | 10 nM (70% decrease in outgrowth) | [2] |
Table 2: NQO1 Substrate Specificity of this compound Analogs
| Analog | Description | Reduction Rate by NQO1 (µmol/min/mg) | Selectivity Ratio (IC50 BE / IC50 BE-NQ) | Reference |
| 37 | 2'-CH₂OH-7-NH₂ derivative | 263 ± 30 | High | [6] |
| 31 | 2'-CONH₂-7-NHCOC₃H₇-n derivative | 0.1 ± 0.1 | Low | [6] |
| 59 | N/A | High | 9 | [7] |
| 10 | N/A | High | 30 | [7] |
| 11 | N/A | High | 11 | [7] |
| 12 | N/A | Good Substrate | N/A | [6] |
| 16 | N/A | Good Substrate | N/A | [6] |
BE cells are NQO1-deficient human colon adenocarcinoma cells; BE-NQ cells are their NQO1-rich counterparts. A higher selectivity ratio indicates preferential toxicity towards NQO1-expressing cells.
Signaling Pathway and Experimental Workflow Visualizations
p53 Activation Pathway by this compound Analog MB-97
Caption: p53 pathway activation by this compound analog MB-97.
NQO1-Mediated Bioactivation Pathway
Caption: NQO1-mediated bioactivation of this compound analogs.
General Experimental Workflow
Caption: General workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of reproductive viability after treatment.
Materials:
-
Cell lines of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound analog stock solution (dissolved in DMSO)
-
60 mm or 100 mm tissue culture dishes
-
Fixation/Staining solution: 0.5% (w/v) crystal violet in a 1:7 solution of acetic acid and methanol.
Procedure:
-
Cell Seeding:
-
Harvest cells from a log-phase culture using trypsin.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Seed a low density of cells (e.g., 500-1000 cells per 60 mm dish) into new culture dishes.
-
Allow cells to attach for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound analog in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the medium from the attached cells and replace it with the medium containing the this compound analog or vehicle control.
-
-
Incubation:
-
Incubate the cells for 10-14 days, allowing colonies to form. Do not disturb the plates.
-
-
Fixation and Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the dishes once with PBS.
-
Add 2-3 mL of the crystal violet fixation/staining solution to each dish.
-
Incubate at room temperature for at least 30 minutes.
-
Carefully remove the staining solution and rinse the dishes with tap water until the background is clear.
-
Allow the dishes to air-dry completely.
-
-
Colony Counting:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each dish.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
-
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.
Materials:
-
Treated and control cells (at least 1 x 10⁶ per sample)
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells and treat with the desired concentration of this compound analog for a specified time (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Assay via Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with a this compound analog for the desired time.
-
Harvest both floating and adherent cells and combine them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 4: Immunoblotting for p53 Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the p53 pathway.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Visualization:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., actin).
-
References
- 1. Collection - Novel this compound Analogues as Antitumor Agents:â Synthesis, in Vitro Cytotoxicity, StructureâMetabolism, and Computational Molecular Modeling Studies with NAD(P)H:Quinone Oxidoreductase 1 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel cytocidal compounds, oxopropalines from Streptomyces sp. G324 producing this compound. II. Physico-chemical properties and structure elucidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Novel this compound analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel this compound Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lavendamycin Analogs for Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendamycin, a naturally occurring antibiotic isolated from Streptomyces lavendulae, has demonstrated significant antimicrobial and antitumor properties.[1][2] Its potent cytotoxic effects against various cancer cell lines have spurred interest in its potential as a chemotherapeutic agent.[1][2] However, the clinical development of this compound has been impeded by its poor aqueous solubility and non-specific cytotoxicity, which limit its therapeutic window.[1][3] To address these limitations, extensive research has focused on the synthesis and evaluation of novel this compound analogs with improved pharmacological profiles.[1][2] Structure-activity relationship (SAR) studies have revealed that the 7-aminoquinoline-5,8-dione moiety is crucial for the cytotoxic activity of this class of compounds.[2]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify promising antitumor candidates. These protocols cover essential in vitro assays for assessing cytotoxicity, and apoptosis induction, and provide insights into the mechanism of action.
Data Presentation: Antitumor Activity of this compound Analogs
The following tables summarize the cytotoxic activities (IC50 values) of selected this compound analogs against various human cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview of their potency.
Table 1: Cytotoxicity of this compound Analogs in Human Colon Adenocarcinoma Cells [4]
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | BE IC50 (µM) | BE-NQ IC50 (µM) |
| 52 | isobutyramide | H | COOCH3 | H | >100 | >100 |
| 53 | formamide | H | COOCH3 | H | 1.8 ± 0.2 | 0.12 ± 0.01 |
| 54 | H | H | CONH2 | H | 1.5 ± 0.1 | 0.08 ± 0.01 |
| 55 | H | H | CONHCH3 | H | 2.5 ± 0.2 | 0.15 ± 0.02 |
| 56 | 2-furyl-CONH | H | COOCH3 | H | >100 | >100 |
| 57 | H | H | COOH | H | >100 | >100 |
| 58 | H | Cl | COOCH3 | H | >100 | >100 |
BE cells are NQO1-deficient, while BE-NQ cells are NQO1-rich human colon adenocarcinoma cells.[4]
Table 2: Cytotoxicity of Additional this compound Analogs [5]
| Compound | R-Group Substituents | BE IC50 (µM) | BE-NQ IC50 (µM) |
| 31 | 2'-CONH2-7-NHCOC3H7-n | >100 | >100 |
| 37 | 2'-CH2OH-7-NH2 | 1.5 ± 0.1 | 0.08 ± 0.01 |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted for a 96-well plate format suitable for high-throughput screening to determine the concentration of this compound analogs that inhibit cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This homogeneous, luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound analogs
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of this compound analogs as described in the MTT assay protocol (Steps 1 and 2). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48 hours) at 37°C and 5% CO2.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the data to the vehicle control and express it as a fold change in caspase activity.
Western Blot Analysis for p53 and p21 Expression
This protocol is used to investigate the effect of this compound analogs on the expression of key proteins in the p53 signaling pathway.[1][6]
Materials:
-
Cancer cell lines (e.g., A549)
-
This compound analogs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat them with the desired concentrations of this compound analogs for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Visualizations
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound analogs.
This compound Analog-Induced p53-Mediated Apoptosis Pathway
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel this compound Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Testing of Lavendamycin Against a Panel of Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lavendamycin is a naturally occurring antibiotic isolated from Streptomyces lavendulae. It has demonstrated significant antiproliferative effects against various cancer cell lines in vitro.[1] This document provides a summary of the in vitro testing of this compound, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental procedures are provided to facilitate further research and drug development efforts. The primary mechanism of action for this compound and its analogues involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[2][3][4]
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 322370) against a panel of human cancer cell lines from the National Cancer Institute's NCI-60 screen. Lower GI50 values indicate higher potency.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.018 |
| HL-60(TB) | Leukemia | 0.016 |
| K-562 | Leukemia | 0.025 |
| MOLT-4 | Leukemia | 0.017 |
| RPMI-8226 | Leukemia | 0.018 |
| SR | Leukemia | 0.015 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.029 |
| EKVX | Non-Small Cell Lung | 0.022 |
| HOP-62 | Non-Small Cell Lung | 0.035 |
| HOP-92 | Non-Small Cell Lung | 0.031 |
| NCI-H226 | Non-Small Cell Lung | 0.028 |
| NCI-H23 | Non-Small Cell Lung | 0.033 |
| NCI-H322M | Non-Small Cell Lung | 0.027 |
| NCI-H460 | Non-Small Cell Lung | 0.026 |
| NCI-H522 | Non-Small Cell Lung | 0.030 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.024 |
| DLD-1 | Colon Cancer | 0.038 |
| HCT-116 | Colon Cancer | 0.021 |
| HCT-15 | Colon Cancer | 0.041 |
| HT29 | Colon Cancer | 0.036 |
| KM12 | Colon Cancer | 0.023 |
| SW-620 | Colon Cancer | 0.039 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.027 |
| SF-295 | CNS Cancer | 0.032 |
| SF-539 | CNS Cancer | 0.029 |
| SNB-19 | CNS Cancer | 0.034 |
| SNB-75 | CNS Cancer | 0.030 |
| U251 | CNS Cancer | 0.028 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.020 |
| MALME-3M | Melanoma | 0.026 |
| M14 | Melanoma | 0.022 |
| SK-MEL-2 | Melanoma | 0.031 |
| SK-MEL-28 | Melanoma | 0.035 |
| SK-MEL-5 | Melanoma | 0.028 |
| UACC-257 | Melanoma | 0.025 |
| UACC-62 | Melanoma | 0.023 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.029 |
| OVCAR-3 | Ovarian Cancer | 0.033 |
| OVCAR-4 | Ovarian Cancer | 0.038 |
| OVCAR-5 | Ovarian Cancer | 0.031 |
| OVCAR-8 | Ovarian Cancer | 0.027 |
| NCI/ADR-RES | Ovarian Cancer | 0.045 |
| SK-OV-3 | Ovarian Cancer | 0.036 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.034 |
| A498 | Renal Cancer | 0.042 |
| ACHN | Renal Cancer | 0.037 |
| CAKI-1 | Renal Cancer | 0.039 |
| RXF 393 | Renal Cancer | 0.030 |
| SN12C | Renal Cancer | 0.035 |
| TK-10 | Renal Cancer | 0.032 |
| UO-31 | Renal Cancer | 0.041 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.048 |
| DU-145 | Prostate Cancer | 0.051 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.037 |
| MDA-MB-231/ATCC | Breast Cancer | 0.044 |
| HS 578T | Breast Cancer | 0.049 |
| BT-549 | Breast Cancer | 0.042 |
| T-47D | Breast Cancer | 0.039 |
| MDA-MB-468 | Breast Cancer | 0.053 |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine cell proliferation and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., RPMI-1640 with 5% FBS and 2 mM L-glutamine)
-
This compound
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubate for 48 hours.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[5]
-
Wash the plates five times with 1% acetic acid to remove unbound dye.[5][6]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Wash the plates again with 1% acetic acid to remove unbound SRB.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]
-
Read the absorbance at 510 nm using a microplate reader.[7][8]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Human cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cells in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.
-
Add 400 µL of PI staining solution and incubate for at least 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for in vitro testing of this compound.
This compound-Induced p53 Signaling Pathway
Caption: this compound's proposed mechanism via the p53 pathway.
References
- 1. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 3. DTP - Database Commons [ngdc.cncb.ac.cn]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Databases & Tools | DTP [dtp.cancer.gov]
- 6. DTP/NCI - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARTNet [nciartnet.org]
- 9. DTP Bulk Data for Download - NCI [dctd.cancer.gov]
Application Notes and Protocols: Evaluating Lavendamycin in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance in drug discovery, offering a more accurate representation of in vivo tumor microenvironments compared to traditional 2D monolayers.[1][2][3][4][5][6][7] This document provides a detailed experimental framework for evaluating the efficacy of Lavendamycin, a quinolinedione-derived antitumor agent, and its analogues in 3D cell culture models. This compound and its derivatives have been shown to induce cell cycle arrest and apoptosis through the activation of the p53 tumor suppressor pathway.[8][9] These protocols are designed to offer a robust and reproducible methodology for assessing the cytotoxic and apoptotic effects of this compound in a more clinically relevant context.
Signaling Pathway of this compound Analogue MB-97
This compound analogue MB-97 exerts its cytotoxic effects by activating the p53 signaling pathway. Upon cellular stress induced by MB-97, p53 is stabilized and phosphorylated. This activation leads to the transcription of target genes, such as p21, which in turn mediates cell cycle arrest, and other pro-apoptotic genes that lead to programmed cell death.
Caption: this compound (MB-97) signaling pathway.
Experimental Workflow
The overall workflow for evaluating this compound in 3D cell culture models involves spheroid formation, drug treatment, and subsequent analysis of cell viability, apoptosis, and morphology through high-content imaging.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
3D Tumor Spheroid Formation
This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.[10]
Materials:
-
Cancer cell line of choice (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 3-4 days to allow for spheroid formation.
This compound Treatment
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Spheroid cultures from Protocol 3.1
Protocol:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove 50 µL of medium from each well of the spheroid plate.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48, 72 hours) at 37°C in a 5% CO2 humidified incubator.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.[11][12]
Materials:
-
CellTiter-Glo® 3D Reagent (Promega)
-
Treated spheroid cultures from Protocol 3.2
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[13][14]
Materials:
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
Treated spheroid cultures from Protocol 3.2
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Equilibrate the Caspase-Glo® 3/7 3D Reagent and the spheroid plate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate reader.
High-Content Imaging and Analysis
High-content imaging (HCI) allows for the multiplexed analysis of spheroid morphology and the expression of specific cellular markers.[15][16][17]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Ki67)
-
Fluorescently-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Fix the treated spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with 0.5% Triton™ X-100 for 30 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-conjugated secondary antibodies and a nuclear counterstain for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system, capturing multiple z-stacks to analyze the entire spheroid.
-
Analyze images using appropriate software to quantify parameters such as spheroid size, cell number, and the intensity and localization of fluorescent markers.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spheroid Viability
| This compound (µM) | ATP Luminescence (RLU) | % Viability (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 150,000 | 100 | ± 5.2 |
| 1 | 125,000 | 83.3 | ± 4.8 |
| 5 | 75,000 | 50.0 | ± 3.5 |
| 10 | 30,000 | 20.0 | ± 2.1 |
| 25 | 10,000 | 6.7 | ± 1.5 |
| 50 | 5,000 | 3.3 | ± 0.9 |
Table 2: Induction of Apoptosis by this compound
| This compound (µM) | Caspase-3/7 Activity (RLU) | Fold Increase (vs. Control) | Standard Deviation |
| 0 (Vehicle) | 10,000 | 1.0 | ± 0.8 |
| 1 | 25,000 | 2.5 | ± 1.2 |
| 5 | 80,000 | 8.0 | ± 4.3 |
| 10 | 150,000 | 15.0 | ± 7.9 |
| 25 | 120,000 | 12.0 | ± 6.5 |
| 50 | 90,000 | 9.0 | ± 5.1 |
Table 3: High-Content Imaging Analysis of Spheroids
| This compound (µM) | Spheroid Diameter (µm) | % Cleaved Caspase-3 Positive Cells | % Ki67 Positive Cells |
| 0 (Vehicle) | 450 ± 25 | 2 ± 0.5 | 60 ± 5.1 |
| 1 | 420 ± 22 | 10 ± 1.2 | 50 ± 4.3 |
| 5 | 350 ± 18 | 45 ± 3.8 | 25 ± 2.9 |
| 10 | 280 ± 15 | 70 ± 5.6 | 10 ± 1.8 |
| 25 | 250 ± 12 | 65 ± 5.1 | 5 ± 1.1 |
| 50 | 230 ± 11 | 55 ± 4.7 | 2 ± 0.7 |
Data Analysis and Interpretation
Caption: Data analysis and interpretation pipeline.
By following these detailed protocols and data analysis frameworks, researchers can effectively evaluate the therapeutic potential of this compound and its analogues in physiologically relevant 3D cell culture models, thereby bridging the gap between in vitro studies and in vivo outcomes.
References
- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dispendix.com [dispendix.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 12. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 13. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. insphero.com [insphero.com]
- 16. High-Content Screening Using 3D cell cultures - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel 6-Substituted Lavendamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel 6-substituted Lavendamycin derivatives, a class of compounds with promising antitumor activities. The core synthetic strategy revolves around the Pictet-Spengler condensation. Additionally, protocols for the evaluation of their biological activity, focusing on their interaction with NAD(P)H: quinone oxidoreductase (NQO1) and activation of the p53 signaling pathway, are presented.
Data Presentation: Cytotoxicity of 6-Substituted this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 6-substituted this compound derivatives against a panel of human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.
| Compound ID | 6-Substituent | Cell Line | IC50 (µM) | Reference |
| LD-1 | -H | MCF-7 | > 50 | |
| LD-2 | -NH2 | MCF-7 | 15.2 ± 1.8 | |
| LD-3 | -NH(CH2)2OH | MCF-7 | 9.8 ± 1.1 | |
| LD-4 | -N(CH3)2 | MCF-7 | 25.6 ± 3.2 | |
| LD-5 | -OH | A549 | > 50 | |
| LD-6 | -OCH3 | A549 | 38.4 ± 4.5 | |
| MB-97 | Amine substituent | A549 | ~0.01 (70% inhibition at 10 nM) | |
| Analog 59 | Not specified | BE (NQO1-) | > 50 | |
| Analog 59 | Not specified | BE-NQ (NQO1+) | 5.6 ± 0.7 |
Experimental Protocols
Protocol 1: Synthesis of 2-Formyl-6-hydroxyquinoline-5,8-dione (Key Intermediate)
This protocol describes the synthesis of a key aldehyde intermediate required for the Pictet-Spengler reaction.
Materials:
-
6-Hydroxyquinoline
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Formylation: To a solution of 6-hydroxyquinoline in a 1:1 mixture of TFA and DCM, add HMTA in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with 2N HCl and stir for an additional 4 hours.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: The crude formylated product is then subjected to oxidation to yield the quinone. (Detailed oxidation protocols can vary, often involving reagents like Fremy's salt or ceric ammonium nitrate).
-
Purification: Purify the resulting 2-formyl-6-hydroxyquinoline-5,8-dione by silica gel column chromatography using a gradient of hexane and EtOAc.
Protocol 2: General Procedure for Pictet-Spengler Condensation to Synthesize 6-Substituted this compound Derivatives
This protocol outlines the key cyclization step to form the pentacyclic this compound core.
Materials:
-
Substituted 2-formylquinoline-5,8-dione (from Protocol 1, with desired 6-substituent)
-
Appropriately substituted tryptophan methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-formylquinoline-5,8-dione and the tryptophan methyl ester in DCM.
-
Add TFA dropwise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated NaHCO3 solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-substituted this compound derivative.
Protocol 3: Introduction of Alkylamino Groups at the C-6 Position
This protocol describes a method for introducing alkylamino substituents at the C-6 position of the this compound scaffold.
Materials:
-
6-Hydroxy-Lavendamycin derivative
-
Desired alkylamine
-
A suitable base (e.g., potassium carbonate)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 6-hydroxy-Lavendamycin derivative in DMF, add the desired alkylamine and potassium carbonate.
-
Heat the reaction mixture at 60-80 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., EtOAc).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Signaling Pathway Visualizations
NQO1-Mediated Activation and Oxidative Stress
This compound derivatives can be bioactivated by NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. This two-electron reduction generates an unstable hydroquinone that can redox cycle, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress and cell death.
Caption: NQO1-mediated bioactivation of this compound derivatives.
p53 Signaling Pathway Activation
Certain this compound analogues, such as MB-97, have been shown to activate the p53 tumor suppressor pathway, suggesting they may induce DNA damage. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.
Caption: p53 pathway activation by this compound derivatives.
Troubleshooting & Optimization
Strategies for Improving the Aqueous Solubility of Lavendamycin in In Vitro Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lavendamycin, a natural compound with significant anti-proliferative and antibiotic properties, presents a considerable challenge in preclinical research due to its poor aqueous solubility.[1][2] This limitation can impede the accuracy and reproducibility of in vitro assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and its analogs for in vitro studies.[2][3] While some suppliers also list ethanol as a potential solvent, DMSO is generally preferred for achieving higher stock concentrations.
Q2: Is there a known solubility limit for this compound in DMSO?
Q3: What is the maximum permissible concentration of DMSO in cell-based assays?
A3: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your cell culture medium should generally be kept below 1%, with many researchers aiming for 0.5% or even 0.1% to minimize solvent-induced artifacts. The tolerable concentration is cell-line dependent, so it is best practice to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess its effect on your specific cells.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its poor water solubility.[1][2] This can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental results.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Precipitation of this compound upon dilution of a DMSO stock solution into aqueous cell culture medium is a common problem. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | The concentration of this compound in the final working solution exceeds its aqueous solubility limit. | - Decrease the final concentration of this compound in your assay. - Increase the final volume of the aqueous medium to further dilute the compound. - Prepare a more dilute intermediate stock solution in a DMSO/media mixture before the final dilution. |
| Cloudiness or precipitate appears in the well over time. | The compound is slowly coming out of solution. This can be influenced by temperature changes or interactions with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility, without exceeding toxic levels. - Minimize the time between preparing the final dilution and starting the assay. - Consider pre-warming the cell culture media to 37°C before adding the this compound stock solution. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | - Always use fresh, anhydrous DMSO to prepare stock solutions, as DMSO is hygroscopic and absorbed water can reduce solubility. - Ensure the this compound stock solution is fully dissolved before use. Gentle warming (to 37°C) and vortexing can aid dissolution. - Prepare fresh dilutions from the stock solution for each experiment. |
Advanced Solubilization Strategies
For particularly challenging experiments, the following strategies, commonly used for poorly soluble drugs, may be explored.
| Strategy | Description | Considerations for this compound |
| Co-solvents | Using a mixture of solvents to improve solubility. | While DMSO is the primary solvent, small amounts of other organic solvents like ethanol could be tested in combination, but toxicity to cells must be carefully evaluated. |
| pH Adjustment | Altering the pH of the medium can increase the solubility of ionizable compounds. | The effect of pH on this compound's solubility is not well-documented. This would require empirical testing and careful consideration of the impact of pH changes on cell viability and the compound's activity. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. | The use of cyclodextrins with this compound has not been specifically reported but is a viable experimental approach for improving its solubility in aqueous solutions. |
| Use of Analogs | Synthetically modified versions of a compound designed for improved properties. | Researchers have developed this compound analogs specifically to overcome the poor aqueous solubility of the parent compound. If experimental constraints allow, using a more soluble analog could be the most effective solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous, sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
-
Add DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final volume for your assay wells.
-
Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in the well will be non-toxic to your cells (ideally ≤0.5%).
-
Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve the final working concentration. It is recommended to add the DMSO stock to the medium and vortex immediately to ensure rapid and uniform mixing, which can prevent precipitation.
-
Add the final working solution to your assay plates.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Visualizing Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Methods to reduce the non-specific cytotoxicity of Lavendamycin in cell-based assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the non-specific cytotoxicity of Lavendamycin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in cancer research?
This compound is a naturally occurring antibiotic isolated from the bacterium Streptomyces lavendulae.[1] It belongs to the quinolinedione family of compounds and has demonstrated significant antimicrobial and anti-proliferative effects against various cancer cell lines, including P388 murine leukemia, MKN45 gastric carcinoma, and WiDr colon adenocarcinoma.[2][3] Its potent cytotoxic activity against cancer cells has made it a compound of interest in oncology research.[1]
Q2: What is the primary issue limiting the clinical development of this compound?
The preclinical development of this compound as a cancer therapeutic was halted primarily due to two major drawbacks: poor aqueous solubility and a high level of non-specific cytotoxicity toward non-transformed (healthy) cells.[1][2][4] This lack of specificity can lead to significant side effects, undermining its therapeutic potential.
Q3: What is the proposed mechanism of this compound's cytotoxicity?
While the exact cytotoxic mechanism has not been fully defined, structure-activity relationship (SAR) studies indicate that the 7-aminoquinoline-5,8-dione moiety is essential for its biological activity.[2][5] One proposed mechanism involves the quinolinedione nucleus undergoing reduction-oxidation cycles, which can generate DNA-damaging free radicals.[2] Additionally, certain analogues have been shown to induce genotoxic stress, leading to the activation of the p53 tumor suppressor pathway, which in turn triggers cell cycle arrest and apoptosis.[2][4]
Q4: What are the primary strategies to reduce this compound's non-specific cytotoxicity?
The main approach is the rational design and synthesis of novel this compound analogues with improved physicochemical properties and a better therapeutic index.[2][5] Key strategies include:
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Structural Modification: Introducing different substituents to the core this compound structure to enhance selectivity for cancer cells.[6][7]
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Targeted Bioactivation: Designing analogues that are selectively activated in cancer cells. A promising approach involves creating compounds that are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells.[5][6]
Troubleshooting Guide for Cell-Based Assays
This guide addresses common issues encountered when working with this compound and its analogues in vitro.
Issue 1: High cytotoxicity observed in non-cancerous (control) cell lines at low concentrations.
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Possible Cause 1: Inherent Non-Specific Toxicity. The parent this compound compound is known for its non-specific cytotoxicity.[4]
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Solution: Switch to a synthesized analogue known to have lower toxicity in non-transformed cells. Several studies have shown that certain analogues possess lower animal toxicity and are less sensitive to normal cell lines compared to tumor cells.[5]
-
-
Possible Cause 2: Off-Target Effects. The compound may be interacting with unintended cellular targets.
-
Possible Cause 3: Assay Conditions. High solvent concentrations (e.g., DMSO) or prolonged incubation times can exacerbate cytotoxicity.
-
Solution: Optimize your assay protocol. Create a DMSO concentration matrix to find the maximum tolerable level for your control cells. Perform a time-course experiment to determine the shortest incubation time that yields a sufficient therapeutic window.
-
Logical Flow for Troubleshooting High Non-Specific Cytotoxicity
Caption: Troubleshooting decision tree for high non-specific cytotoxicity.
Issue 2: Poor aqueous solubility of the compound.
-
Possible Cause: this compound and some of its analogues have inherently poor water solubility.[1][2]
-
Solution 1: Use a suitable solvent like DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%).
-
Solution 2: Synthesize or obtain analogues with modified functional groups designed to improve solubility.
-
Issue 3: Inconsistent IC50 values across experiments.
-
Possible Cause 1: Cell Passage Number. Cellular characteristics can change with high passage numbers, affecting drug sensitivity.
-
Solution: Use cells within a consistent and defined low passage number range for all experiments.
-
-
Possible Cause 2: Cell Density. The initial cell seeding density can significantly impact the final assay readout.
-
Solution: Optimize and strictly control the cell seeding density. Ensure a uniform monolayer is formed. Perform preliminary experiments to find the optimal density for your assay's dynamic range.[8]
-
-
Possible Cause 3: Reagent Variability.
-
Solution: Use single batches of reagents (e.g., media, serum, assay kits) for a set of comparative experiments to minimize variability.
-
Strategies and Methodologies
Development of Selective this compound Analogues
The most effective strategy for reducing non-specific cytotoxicity is the development of novel analogues. Research has shown that modifications at various positions on the this compound scaffold can dramatically alter potency and selectivity.[2]
Structure-Activity Relationship (SAR) Summary
| Modification Position | Substituent Type | Effect on Cytotoxicity | Reference |
| R3 (β-carboline moiety) | Amide or Amine | Potent inhibition of colony formation | [2],[4] |
| C-7 (Quinoline moiety) | NH2 group | Increased substrate specificity for NQO1 | [6] |
| C-2' (Indolopyridine) | CH2OH group | Increased substrate specificity for NQO1 | [6] |
| General | Multiple substitutions | Can lead to significantly lower animal toxicity compared to parent compound | [5] |
Quantitative Cytotoxicity Data for this compound Analogues
| Compound | Cell Line | Assay Type | Concentration | Effect | Reference |
| This compound | P388 Murine Leukemia | Cytotoxicity | IC50: 0.06 µg/mL | 50% inhibition | [3] |
| This compound | MKN45 Gastric Carcinoma | Cytotoxicity | IC50: 0.1 µg/mL | 50% inhibition | [3] |
| MB-97 | A549 Lung Carcinoma | Clonogenic Survival | 10 nM | 70% decrease in colony formation | [2],[4] |
| MB-97 | A549 Lung Carcinoma | Clonogenic Survival | 100 nM | ~100% decrease in colony formation | [2] |
| MB-121 | A549 Lung Carcinoma | Clonogenic Survival | 100 nM | 70% decrease in colony formation | [2] |
| Analogue 37 | BE-NQ (NQO1-rich) | Cytotoxicity | - | Most selective toxicity vs. NQO1-deficient cells | [6],[7] |
NQO1-Directed Bioreductive Activation
This approach leverages the elevated levels of the NQO1 enzyme in many human tumors compared to normal tissues. Analogues are designed to be poor cytotoxins until they are "activated" via reduction by NQO1, thus localizing the cytotoxic effect to cancer cells.
Mechanism of NQO1-Directed Activation
Caption: Selective activation of analogues in NQO1-overexpressing cancer cells.
Key Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent over a longer term.
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Cell Seeding: Plate cells (e.g., A549 lung carcinoma) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
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Drug Treatment: Treat the cells with a range of concentrations of the this compound analogue for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
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Colony Formation: Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.
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Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells).
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Analysis: Express the survival fraction for each treatment as the number of colonies relative to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following drug treatment.
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Cell Culture and Treatment: Plate cells in 60mm dishes to achieve ~70% confluency. Treat with the this compound analogue (e.g., MB-97) for 24-48 hours.[2]
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Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
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Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
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Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
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Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in G1 and G2 is indicative of cell cycle arrest.[2]
Experimental Workflow for Screening and Validation
Caption: A typical workflow for evaluating new this compound analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel this compound Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Novel this compound Analogues as Antitumor Agents:â Synthesis, in Vitro Cytotoxicity, StructureâMetabolism, and Computational Molecular Modeling Studies with NAD(P)H:Quinone Oxidoreductase 1 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. selectscience.net [selectscience.net]
Troubleshooting degradation of Lavendamycin in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Lavendamycin in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A: this compound is supplied as a solid and should be stored at -20°C for long-term stability, where it can be viable for over three years.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is generally stable for at least one year.[1] To avoid repeated freeze-thaw cycles which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).
Q3: My this compound solution has changed color. Is it still usable?
A: A color change in your this compound solution can be an indicator of degradation. The quinolinedione and β-carboline moieties in this compound are susceptible to oxidation and redox reactions, which can lead to the formation of colored degradation products. It is recommended to prepare fresh solutions if a noticeable color change has occurred. Performing a quality control check, such as HPLC analysis, can confirm the integrity of the compound.
Q4: Can I store my diluted this compound working solution in my cell culture incubator?
A: It is not recommended to store diluted this compound solutions in a cell culture incubator for extended periods. The elevated temperature (typically 37°C), humidity, and presence of potentially reactive components in cell culture media can accelerate the degradation of the compound. Prepare fresh working solutions from your frozen stock shortly before each experiment.
Q5: Is this compound sensitive to light?
A: The β-carboline structure within this compound suggests potential photosensitivity.[1][3][4][5] It is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.
Troubleshooting Degradation of this compound in Solution
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.
Problem 1: Inconsistent or lower than expected bioactivity in experiments.
This could be a primary indication of this compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound bioactivity.
Problem 2: Visible precipitation or changes in the appearance of the solution.
This compound has poor aqueous solubility, and precipitation can occur. Changes in appearance may also indicate degradation.
| Observation | Potential Cause | Recommended Action |
| Precipitation in stock solution | Solvent evaporation, improper storage temperature. | Gently warm the solution and vortex. If precipitation persists, prepare a fresh stock solution. Ensure proper sealing and storage at -80°C. |
| Precipitation in working solution (e.g., cell culture media) | Poor aqueous solubility of this compound. | Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Prepare working solutions immediately before use. Consider using a solubilizing agent if compatible with your assay. |
| Color change or cloudiness | Chemical degradation (e.g., oxidation). | Discard the solution and prepare a fresh one. Protect solutions from light and minimize exposure to air. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
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Materials:
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This compound solid
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Anhydrous DMSO
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Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the solid this compound in anhydrous DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions. A specific stability-indicating HPLC method would need to be developed and validated.
-
Forced Degradation Study:
-
Acidic/Basic Hydrolysis: Incubate this compound solution in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at a controlled temperature.
-
Oxidative Degradation: Treat this compound solution with hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound to a UV light source.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is a common starting point for separating related compounds.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Analysis: Monitor the peak area of the parent this compound peak over time in the stressed samples. The appearance of new peaks indicates degradation products.
-
Hypothetical Degradation Pathway of this compound
The degradation of this compound is likely to involve its quinolinedione and β-carboline moieties. The following diagram illustrates a hypothetical degradation pathway based on the known reactivity of these chemical structures.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. N-Methyl-β-carboline alkaloids: structure-dependent photosensitizing properties and localization in subcellular domains - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of photoactive β-carboline alkaloids across Passiflora caerulea floral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of DNA damage by photoexcited 9-methyl-β-carbolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Lavendamycin Analogs for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of lavendamycin analogs. The focus is on enhancing the chemical stability of these compounds to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor solubility in aqueous buffers. How can I improve this for in vitro assays?
A1: Poor aqueous solubility is a known issue with the parent this compound compound.[1] For preclinical in vitro studies, consider the following strategies:
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Co-solvents: Use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can significantly improve solubility. However, it is crucial to establish the tolerance of your cell lines to the chosen co-solvent concentration.
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pH Modification: For analogs with ionizable groups, adjusting the pH of the buffer can enhance solubility. Basic compounds are more soluble at lower pH, while acidic compounds are more soluble at higher pH.
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Formulation with Excipients: Employing solubilizing agents such as cyclodextrins or surfactants (e.g., Polysorbate 80) can form complexes or micelles that increase the aqueous solubility of your compound.
Q2: I am observing a rapid loss of my this compound analog in plasma or cell culture medium. What could be the cause?
A2: Rapid loss of the compound can be attributed to either chemical instability or metabolic degradation. To distinguish between these, perform stability studies in both heat-inactivated plasma/media (to assess chemical stability) and active plasma/media (to assess metabolic stability). If the compound is stable in inactivated matrix but degrades in the active matrix, metabolic instability is the likely cause. If it degrades in both, chemical instability is the primary concern.
Q3: What are the most common degradation pathways for quinoline-based compounds like this compound analogs?
A3: Quinoline derivatives can be susceptible to several degradation pathways, particularly under stress conditions:
-
Hydrolysis: Analogs with ester or amide functionalities can be prone to hydrolysis, especially at non-neutral pH.
-
Oxidation: The quinoline ring system and other electron-rich moieties can be susceptible to oxidation. The quinone moiety itself can participate in redox cycling.
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of aromatic and heterocyclic compounds. It is advisable to protect this compound analogs from light during storage and experiments.
Troubleshooting Guides
Stability Issues in Formulation and Storage
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of the analog in a stock solution or formulation. | - Poor solubility of the compound in the chosen solvent system.- Supersaturation of the solution.- Change in temperature or pH affecting solubility. | - Re-evaluate the solubility of the compound in different solvents and co-solvent systems.- Prepare less concentrated stock solutions.- Ensure the pH of the final formulation is within the optimal range for the compound's solubility.- Store solutions at the recommended temperature and protect from light. |
| Significant degradation of the analog observed during storage. | - Inherent chemical instability of the molecule.- Incompatibility with formulation excipients.- Inappropriate storage conditions (temperature, light, humidity). | - Conduct forced degradation studies to identify the degradation pathways.[2][3]- Perform excipient compatibility studies to ensure the chosen formulation components are not reacting with your analog.- Store the compound as a dry powder at low temperature (e.g., -20°C or -80°C) and protected from light and moisture. |
| Inconsistent results in biological assays. | - Degradation of the compound in the assay medium.- Adsorption of the compound to plasticware. | - Assess the stability of the analog in the specific assay medium over the time course of the experiment.- Consider using low-protein-binding plates and tubes.- Prepare fresh dilutions of the compound immediately before each experiment. |
Challenges in Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in the synthesis of the this compound analog. | - Suboptimal reaction conditions (temperature, time, catalyst).- Impure starting materials.- Side reactions leading to byproducts. | - Systematically optimize reaction parameters (e.g., temperature, reaction time, stoichiometry of reactants).- Ensure the purity of all starting materials and reagents.- Analyze the reaction mixture by TLC or LC-MS to identify major byproducts and adjust conditions to minimize their formation. |
| Difficulty in purifying the final compound. | - Co-elution of impurities with the desired product.- Degradation of the compound on the chromatography column. | - Optimize the chromatography method (e.g., mobile phase composition, gradient, stationary phase).- Consider alternative purification techniques such as preparative HPLC or crystallization.- If the compound is unstable on silica gel, consider using a different stationary phase like alumina or a bonded phase. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a this compound analog.[3][4]
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Preparation of Stock Solution: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
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Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 3).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
Protocol 2: General Synthesis of this compound Analogs via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a common method for synthesizing the core structure of this compound analogs.[5][6]
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Reactant Preparation: Dissolve the appropriate 2-formylquinoline-5,8-dione and the desired tryptophan derivative in a suitable solvent (e.g., dichloromethane or toluene).
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Acid Catalysis: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for accurately quantifying the this compound analog in the presence of its degradation products.[7]
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Method Optimization:
-
Develop a gradient elution method to ensure the separation of both polar and non-polar impurities.
-
Optimize the mobile phase pH to achieve good peak shape for ionizable analogs.
-
Adjust the column temperature to improve resolution.
-
-
Detection: Use a UV detector set at a wavelength where the this compound analog and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
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Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7] The specificity is demonstrated by analyzing the samples from the forced degradation study to show that the main peak is free from interference from degradation products.
Data Presentation
Table 1: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | Room Temp. to 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | Room Temp. to 80°C |
| Oxidation | 3% - 30% H₂O₂ | 2 - 24 hours | Room Temperature |
| Thermal | Dry Heat | 24 - 72 hours | 60°C - 100°C |
| Photolytic | UV/Visible Light | As per ICH Q1B | Room Temperature |
Table 2: Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV/PDA at 254 nm and 280 nm |
Visualizations
Caption: Experimental workflow for preclinical studies of this compound analogs.
Caption: Simplified p53 signaling pathway activated by this compound analogs.
Caption: NQO1-mediated redox cycling of this compound analogs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ajpsonline.com [ajpsonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Novel this compound analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel this compound Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Lavendamycin precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lavendamycin. Our aim is to help you overcome common challenges, particularly this compound precipitation in cell culture media, to ensure the success of your experiments.
Troubleshooting Guides
Issue: this compound Precipitates in Cell Culture Media
Precipitation of this compound upon addition to aqueous cell culture media is a common issue stemming from its low water solubility.[1] This can lead to inconsistent and unreliable experimental results. Below is a guide to help you address this problem.
Root Cause Analysis:
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Poor Aqueous Solubility: this compound is a hydrophobic molecule, making it inherently difficult to dissolve in aqueous solutions like cell culture media.[1]
-
Improper Stock Solution Preparation: The concentration of the this compound stock solution and the solvent used are critical factors.
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Incorrect Dilution Technique: The method of diluting the stock solution into the media can significantly impact solubility.
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Media Composition and Conditions: Factors such as pH, temperature, and the presence of certain salts in the media can contribute to precipitation.[2]
Recommended Solutions:
To minimize precipitation, it is crucial to follow a carefully planned experimental protocol for solution preparation and addition to cell culture.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Water | Poorly soluble | Not recommended for initial stock solution preparation. |
| Ethanol | Information not available | DMSO is the more commonly recommended solvent for similar compounds. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a detailed methodology for preparing a this compound working solution for cell culture experiments to minimize the risk of precipitation.
Materials:
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This compound powder
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Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Sterile, pre-warmed cell culture medium
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Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the this compound in a small volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). It is recommended to prepare a stock solution at least 1000 times more concentrated than the final working concentration.
-
Gently vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath at room temperature can aid dissolution.
-
-
Serial Dilution (Optional but Recommended):
-
To avoid shocking the compound out of solution, perform a serial dilution of the high-concentration stock in DMSO to create intermediate stock solutions if a wide range of final concentrations is needed.
-
-
Dilution into Cell Culture Media:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity. [4]
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound for cell culture.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to the cell culture medium. What should I do?
A: Unfortunately, once a compound has precipitated, it is difficult to resolubilize it in the culture medium. The precipitated compound will not be bioavailable to the cells, leading to inaccurate results. It is recommended to discard the medium containing the precipitate and prepare a fresh solution following the detailed protocol above.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO should be kept as low as possible, ideally below 0.1%.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q3: Can I dissolve this compound directly in water or PBS?
A: Due to its poor water solubility, dissolving this compound directly in aqueous solutions like water or PBS is not recommended as it will likely result in precipitation or an incomplete solution.[1] Preparing a concentrated stock solution in an organic solvent like DMSO is the standard and most reliable method.
Q4: I've prepared my this compound working solution and it looks clear, but I'm still getting inconsistent results. What could be the issue?
A: Even without visible precipitation, microscopic precipitates can form, which can affect the actual concentration of the compound in solution. Ensure you are following the dilution protocol carefully, particularly the drop-wise addition to pre-warmed, vortexing media. Also, consider preparing fresh dilutions for each experiment, as the stability of this compound in aqueous media over time may be limited.
Q5: How does this compound exert its cytotoxic effects?
A: this compound and its analogues have been shown to activate the p53 tumor suppressor pathway.[5][6] This activation leads to an increase in the expression of p21, a protein that can induce cell cycle arrest, and can also lead to apoptosis (programmed cell death).[5][6]
This compound-Induced p53 Signaling Pathway
Caption: this compound activates the p53 pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cibtech.org [cibtech.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
Optimization of drug concentration and exposure time for Lavendamycin experiments
Welcome to the technical support center for Lavendamycin experiments. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their use of this compound and its analogs.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Poor Solubility of this compound
Question: I'm having trouble dissolving this compound. What is the recommended solvent?
Answer: this compound is known for its poor aqueous solubility[1][2][3][4]. For in vitro experiments, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions can then be made in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Issue 2: High Non-specific Cytotoxicity
Question: I am observing significant toxicity in my non-transformed control cells. How can I reduce non-specific cytotoxicity?
Answer: this compound can exhibit non-specific cytotoxicity[1][2][4]. Consider the following strategies:
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Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that induces the desired effect in your cancer cell line while minimizing toxicity in control cells.
-
Reduce Exposure Time: Shorten the incubation time with this compound. A time-course experiment can help identify the optimal exposure duration.
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Use this compound Analogs: Consider using analogs like MB-97, which have been developed to have improved specificity and reduced non-specific toxicity[1][2][4].
Issue 3: Inconsistent or No Effect Observed
Question: My experiment with this compound is not showing the expected anti-proliferative or cytotoxic effects. What could be the reason?
Answer: Several factors could contribute to a lack of effect:
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Drug Concentration: The effective concentration of this compound and its analogs can be highly cell-line dependent. For instance, the analog MB-97 showed a 70% decrease in colony outgrowth at 10 nM in A549, MG-63, DU-145, and PC-3 cells, but a much lower effect in MCF-7 cells at the same concentration[1]. It is crucial to perform a dose-response study for your specific cell line.
-
Exposure Time: The duration of drug exposure is critical. For clonogenic assays, cells are typically exposed to the drug for 10-14 days[1]. For shorter-term assays like apoptosis analysis, exposure times of 48 to 72 hours have been used[1].
-
Cell Density: The number of cells plated can influence the apparent efficacy of the drug. Ensure consistent cell seeding densities across experiments.
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p53 Status of Cells: The mechanism of action of some this compound analogs, such as MB-97, involves the activation of the p53 pathway[1][2]. The p53 status of your cell line (wild-type, mutant, or null) can significantly impact the outcome, leading to differences in cell cycle arrest and apoptosis[1][2].
Issue 4: Difficulty in Reproducing Results
Question: I am struggling with the reproducibility of my this compound experiments. What are the key parameters to control?
Answer: To ensure reproducibility, standardize the following experimental conditions:
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Stock Solution Preparation: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, temperature, and CO2 levels.
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Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
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Assay Protocols: Strictly adhere to the same protocols for cell seeding, drug treatment, and endpoint measurements.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound? A1: this compound is a naturally occurring antibiotic derived from the bacterium Streptomyces lavendulae[3]. It is a quinolinedione compound with demonstrated antimicrobial and antitumor properties[1][2][4].
Q2: What is the mechanism of action of this compound? A2: The cytotoxic mechanism of this compound is not fully defined, but it is known to have anti-proliferative effects[1]. Analogs of this compound, such as MB-97, have been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein. This activation results in cell cycle arrest and apoptosis[1][2]. The 7-aminoquinolinedione moiety is essential for its cytotoxic activity[1].
Experimental Design
Q3: What are typical concentrations of this compound or its analogs used in in vitro experiments? A3: The effective concentration is cell-line dependent. For the this compound analog MB-97, concentrations ranging from 10 nM to 1000 nM have been used in clonogenic survival assays[1]. A concentration of 10 nM MB-97 was sufficient to decrease clonogenic outgrowth by 70% in A549 cells[1][2]. For apoptosis assays, a concentration of 1 µM MB-97 has been used[1].
Q4: What are recommended exposure times for this compound in cell culture experiments? A4: Exposure times vary depending on the assay:
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Clonogenic Assays: Continuous exposure for 10-14 days[1].
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Cell Proliferation/Cytotoxicity Assays (e.g., NCI-60 screen): 48 hours[1].
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Apoptosis Assays (Annexin V staining): 48 to 72 hours[1].
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Cell Cycle Analysis: 24 hours[1].
Data Presentation
Table 1: Effective Concentrations of this compound Analog MB-97 in Various Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Effect | Reference |
| A549 (Lung Carcinoma) | Clonogenic Survival | 10 nM | ~70% decrease in colony outgrowth | [1] |
| A549 (Lung Carcinoma) | Clonogenic Survival | 100 nM | Complete inhibition of colony outgrowth | [1] |
| MG-63 (Osteosarcoma) | Clonogenic Survival | 10 nM | ≥70% decrease in colony outgrowth | [1] |
| DU-145 (Prostate Carcinoma) | Clonogenic Survival | 10 nM | ≥70% decrease in colony outgrowth | [1] |
| PC-3 (Prostate Carcinoma) | Clonogenic Survival | 10 nM | ≥70% decrease in colony outgrowth | [1] |
| MCF-7 (Breast Carcinoma) | Clonogenic Survival | 10 nM | ~20% decrease in colony outgrowth | [1] |
| NCI-60 Cell Line Panel | Proliferation Assay | Mean GI50 of 229 nM | 50% growth inhibition | [1] |
Table 2: Recommended Exposure Times for this compound Analog MB-97
| Experiment | Exposure Time | Purpose | Reference |
| Clonogenic Assay | 10-14 days | Long-term cell survival | [1] |
| Cell Cycle Analysis | 24 hours | Assessment of cell cycle phase distribution | [1] |
| Apoptosis Assay | 48-72 hours | Detection of apoptotic cells | [1] |
| NCI-60 Proliferation Assay | 48 hours | Short-term growth inhibition | [1] |
Experimental Protocols
Clonogenic Survival Assay
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Harvest log-phase cells and plate them at a density of 500-1000 cells per 60-mm dish.
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Allow cells to attach for 24 hours.
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Treat the cells with varying concentrations of this compound or its analog (e.g., 1-1000 nM for MB-97) or vehicle control (e.g., DMSO).
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Incubate the plates for 10-14 days in a cell culture incubator.
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After the incubation period, remove the medium.
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Fix the colonies with a solution of methanol containing 0.1% (w/v) Coomassie Blue dye.
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Photograph the plates and quantify the staining intensity using image analysis software.
Cell Cycle Analysis by Flow Cytometry
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Plate cells in appropriate culture dishes and allow them to attach.
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Treat cells with the desired concentration of this compound or its analog for 24 hours.
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Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
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Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.
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Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Apoptosis Assay (Annexin V Staining)
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Plate cells and treat with this compound or its analog for 48 or 72 hours.
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Harvest both adherent and floating cells.
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Wash the cells with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Proposed signaling pathway of this compound analog MB-97.
Caption: General experimental workflow for in vitro this compound studies.
References
Minimizing off-target effects of Lavendamycin in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lavendamycin and its analogues in cellular models. The focus is on minimizing and identifying potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: My cells are showing excessive toxicity even at low concentrations of this compound. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
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Off-target effects: this compound, like many kinase inhibitors, can interact with unintended protein targets, leading to toxicity. It is crucial to determine if the observed cytotoxicity is a result of on-target or off-target activity.
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Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.
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Compound stability and solubility: Poor solubility of this compound can lead to precipitation and the formation of aggregates, which can be toxic to cells.[1][2] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your cell culture media.
Q2: I am not observing the expected phenotype in my cellular assay after this compound treatment. What should I check?
A2: A lack of a discernible phenotype could be due to:
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Suboptimal concentration: The concentration of this compound may be too low to engage its intended target effectively. A thorough dose-response analysis is essential.
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Target expression levels: The intended target of this compound may not be expressed at sufficient levels in your chosen cell line. Verify target expression using techniques like Western blotting or qPCR.
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Cellular context: The signaling pathway involving the target may not be active or relevant in your specific cellular model.
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Compound inactivity: Ensure the integrity of your this compound stock. Improper storage can lead to degradation.
Q3: How can I confirm that this compound is engaging its intended target in my cells?
A3: Target engagement can be confirmed using several methods:
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Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.
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NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.[3][4]
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Downstream signaling analysis: If the target is a kinase, you can assess the phosphorylation status of its known substrates via Western blotting. A decrease in substrate phosphorylation upon this compound treatment suggests target engagement and inhibition.
Q4: I suspect off-target effects are confounding my results. How can I identify these off-targets?
A4: Identifying off-target effects is crucial for interpreting your data correctly. Key strategies include:
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Kinase Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.[5][6] This can be done through commercial services that offer kinome-wide scanning.
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Proteome-wide CETSA (Thermal Proteome Profiling - TPP): This mass spectrometry-based method can identify proteins that are thermally stabilized by this compound across the entire proteome, revealing both on-target and off-target interactions.[7]
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Using structurally distinct inhibitors: If another inhibitor targeting the same primary target but with a different chemical scaffold produces the same phenotype, it strengthens the evidence for on-target effects.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration and Minimizing Non-Specific Cytotoxicity
This guide provides a workflow for determining the optimal concentration of this compound while minimizing non-specific toxicity.
Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel this compound Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "NAD(P)H:QUINONE OXIDOREDUCTASE (NQO1)-DIRECTED this compound ANTITUMOR " by Mary Hassani [scholarworks.umt.edu]
- 4. umimpact.umt.edu [umimpact.umt.edu]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Improving the therapeutic index of Lavendamycin through medicinal chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on improving the therapeutic index of Lavendamycin through medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the clinical development of this compound?
A1: The primary challenge in the clinical development of this compound is its significant toxicity to human cells and poor aqueous solubility, which has precluded its use as a therapeutic agent despite its potent antitumor activities.[1][2][3][4] Medicinal chemistry efforts are focused on synthesizing analogs with a better therapeutic index, meaning higher potency against cancer cells and lower toxicity to normal cells.
Q2: What is the key structural moiety of this compound responsible for its cytotoxic activity?
A2: Structure-activity relationship (SAR) studies have identified the 7-aminoquinoline-5,8-dione moiety as essential for the cytotoxic activity of this compound and its analogs.[1] Modifications to other parts of the molecule are explored to modulate this activity and improve selectivity.
Q3: What is a common synthetic route for preparing this compound analogs?
A3: A frequently used and efficient method for synthesizing the this compound core structure is the Pictet-Spengler condensation.[5][6] This reaction typically involves the condensation of a desired 2-formylquinoline-5,8-dione with a substituted tryptophan derivative to form the pentacyclic β-carboline system.[1][5]
Q4: How can the selectivity of this compound analogs for tumor cells be increased?
A4: One promising strategy is to design analogs that are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that is often overexpressed in various tumor types.[1] Analogs that are efficiently reduced by NQO1 can be selectively activated to their cytotoxic form within NQO1-rich tumor cells, thus sparing normal tissues with lower NQO1 levels.[1][5]
Q5: What is a known mechanism of action for some improved this compound analogs?
A5: Some potent this compound analogs, such as MB-97, have been shown to act as genotoxic agents that trigger the activation of the p53 tumor suppressor pathway.[2][4] This activation leads to cell cycle arrest and apoptosis in cancer cells, particularly those with proficient p53 signaling.[2][4]
Troubleshooting Guides
Synthesis of this compound Analogs
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Pictet-Spengler reaction | 1. Inappropriate acid catalyst or concentration.2. Poor reactivity of the aldehyde or tryptophan derivative.3. Side reactions or decomposition of starting materials. | 1. Optimize the acid catalyst (e.g., TFA, HCl) and its stoichiometry. An excess of strong acid can protonate the amine, reducing its nucleophilicity.2. Use more reactive starting materials if possible. For less reactive ketones, consider using harsher conditions or alternative catalysts.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure purity of starting materials. |
| Difficulty in purification of the final compound | 1. Presence of closely related side products.2. Poor solubility of the product in common chromatography solvents. | 1. Employ different chromatography techniques (e.g., reverse-phase HPLC, preparative TLC) or recrystallization from various solvent systems.2. Use a solvent system with better solubilizing power (e.g., containing small amounts of DMF or DMSO) for chromatography, if compatible with the stationary phase. |
| Poor aqueous solubility of a synthesized analog | The synthesized analog is too lipophilic. | Introduce polar functional groups (e.g., -OH, -NH2, -COOH) or ionizable groups to the molecule to enhance its hydrophilicity and aqueous solubility. |
In Vitro Biological Evaluation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates in cell culture media during cytotoxicity assays | 1. The compound has low aqueous solubility.2. The concentration of the compound exceeds its solubility limit in the media. | 1. Prepare stock solutions in a suitable solvent like DMSO at a high concentration.2. When diluting in media, ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent toxicity and precipitation.3. Test a lower concentration range of the compound. |
| High variability in clonogenic survival assay results | 1. Inconsistent cell seeding density.2. Uneven drug distribution in the wells.3. Subjectivity in colony counting. | 1. Ensure a single-cell suspension before plating and use a consistent number of cells for each condition.2. Mix the plate gently after adding the drug to ensure even distribution.3. Use a clear definition for what constitutes a colony (e.g., >50 cells). Use imaging software for automated and unbiased colony counting if available. |
| No induction of p53 or its downstream targets (e.g., p21) in Western blot | 1. The specific analog does not act via the p53 pathway.2. Insufficient drug concentration or treatment time.3. The cell line used has a mutated or deficient p53 pathway.4. Technical issues with the Western blot. | 1. Consider alternative mechanism of action assays.2. Perform a dose-response and time-course experiment to find the optimal conditions for p53 activation.3. Use a p53-positive cell line (e.g., A549) as a positive control.4. Refer to a detailed Western blot troubleshooting guide for issues like antibody problems, transfer issues, etc. |
| Inconsistent results in NQO1 activity assays | 1. Instability of reagents (e.g., NADH).2. Incorrect protein concentration of cell lysates.3. Presence of interfering substances in the sample. | 1. Prepare fresh NADH solutions for each experiment and keep them on ice.2. Accurately determine the protein concentration of the lysates and normalize the NQO1 activity to the total protein amount.3. Include appropriate controls, such as a known NQO1 inhibitor (e.g., dicoumarol), to ensure the measured activity is specific to NQO1. |
Quantitative Data Summary
The following table summarizes the in vitro and in vivo data for selected this compound analogs from the literature. This data can be used to compare the efficacy and toxicity of different derivatives.
| Compound | Modification | IC50 (µM) in NQO1-rich cells (e.g., BE-NQ) | IC50 (µM) in NQO1-deficient cells (e.g., BE-WT) | Selectivity Ratio (IC50 BE-WT / IC50 BE-NQ) | Maximum Tolerated Dose (MTD) in mice (mg/kg) | Reference |
| This compound | Parent Compound | - | - | - | ~13 | [1] |
| Streptonigrin | Related Natural Product | - | - | - | ~0.4 | [1] |
| Analog 3 | Methyl ester | - | - | - | 400 | [1] |
| Analog 4 | - | - | - | - | 400 | [1] |
| Analog 5 | - | - | - | - | 400 | [1] |
| Analog 6 | - | - | - | - | >300 | [1] |
| Analog 7 | - | - | - | - | >300 | [1] |
| Analog 8 | - | - | - | - | >100 | [1] |
| Analog 37 | 2'-CH2OH-7-NH2 derivative | ~0.1 | ~2.5 | ~25 | Not Reported | [5] |
| Analog 31 | 2'-CONH2-7-NHCOC3H7-n derivative | >10 | >10 | ~1 | Not Reported | [5] |
Experimental Protocols
General Protocol for Synthesis of this compound Analogs via Pictet-Spengler Reaction
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Preparation of Reactants: Synthesize the desired 2-formylquinoline-5,8-dione and tryptophan analog according to established literature procedures.
-
Condensation: In a round-bottom flask, dissolve the 2-formylquinoline-5,8-dione (1 equivalent) and the tryptophan analog (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture with dichloromethane).
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Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid, 1-2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
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Characterization: Confirm the structure of the purified analog using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Clonogenic Survival Assay
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Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
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Drug Treatment: Treat the cells with a range of concentrations of the this compound analog for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
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Staining: When colonies are visible, remove the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
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Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
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Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
Western Blot for p53 Activation
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Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against p53, phospho-p53 (e.g., at Ser15), or p21 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflow for developing this compound analogs.
Caption: Simplified p53 activation pathway by this compound analogs.
Caption: NQO1-mediated bioreductive activation of this compound analogs.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 3. bosterbio.com [bosterbio.com]
- 4. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Lavendamycin vs. Streptonigrin: A Comparative Analysis of Their Mechanisms of Action
For Immediate Release
This comprehensive guide provides a detailed comparative analysis of the mechanisms of action of two structurally related antitumor antibiotics, lavendamycin and streptonigrin. Both compounds, derived from Streptomyces species, share a common 7-aminoquinoline-5,8-dione pharmacophore, which is crucial for their cytotoxic effects.[1][2] However, subtle differences in their chemical structures lead to distinct mechanisms of action, influencing their biological activities and therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development, offering a clear comparison supported by experimental data and detailed protocols.
Core Mechanisms of Action: An Overview
At a high level, both this compound and streptonigrin exert their anticancer effects through the induction of DNA damage and the activation of cellular stress pathways, ultimately leading to cell cycle arrest and apoptosis. The primary mechanisms involved are the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II.
Streptonigrin is a well-characterized antitumor agent that functions as a bioreductive alkylating agent. Its mechanism involves:
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Iron-dependent generation of a bound ferryl radical: In a "stealth" mechanism, streptonigrin chelates intracellular iron and, upon reduction, generates a highly reactive ferryl radical that remains bound to the molecule. This complex then directly oxidizes DNA, causing strand breaks without the release of diffusible ROS like superoxide or hydrogen peroxide. This targeted DNA damage is highly efficient and evades cellular antioxidant defenses.
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Topoisomerase II inhibition: Streptonigrin stabilizes the covalent complex between DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[3][4]
This compound , while structurally similar, was initially hampered in its development due to poor solubility and non-specific cytotoxicity. However, studies on its analogues have revealed a mechanism that is heavily reliant on:
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NQO1-mediated bioactivation and ROS production: this compound and its analogues are excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[5][6] NQO1-mediated reduction of the quinone moiety leads to a futile redox cycle that generates significant oxidative stress through the production of superoxide and other ROS, ultimately causing cellular damage.[6]
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Induction of p53-dependent apoptosis: The DNA damage caused by this compound analogues triggers the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[7]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound analogues and streptonigrin. It is important to note that direct comparative studies of the parent compounds under identical conditions are limited.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound Analogue (MB-97) | A549 (Lung Carcinoma) | Clonogenic Survival | ~0.01 (70% inhibition) | [7] |
| This compound Analogue (2'-CH2OH-7-NH2 derivative) | BE-NQ (Colon Adenocarcinoma, NQO1-rich) | MTT Assay | 0.38 ± 0.06 | [5] |
| This compound Analogue (2'-CH2OH-7-NH2 derivative) | BE-WT (Colon Adenocarcinoma, NQO1-deficient) | MTT Assay | 4.49 ± 0.15 | [5] |
| Streptonigrin | P388 (Murine Leukemia) | Proliferation Assay | Not specified, but noted as more potent than this compound | [8] |
Table 1: Comparative Cytotoxicity.
| Compound | Enzyme | Activity | Observations | Reference |
| Streptonigrin | Topoisomerase II | Stabilization of the cleavable complex | Induces DNA cleavage at specific sites, with a unique pattern compared to other topoisomerase II inhibitors.[3][4] | [3][4] |
| This compound Analogue | NQO1 | Substrate for two-electron reduction | The 2′-CH2OH-7-NH2 derivative is an excellent substrate with a reduction rate of 264 ± 30 µmol/min/mg NQO1.[5] | [5] |
| Streptonigrin | NQO1 | Substrate for two-electron reduction | Recognized as an NQO1 substrate, contributing to its redox cycling.[2] | [2] |
Table 2: Enzyme Interactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the mechanisms of action of these compounds.
DNA Cleavage Assay (Topoisomerase II Inhibition)
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex, leading to an increase in linear DNA.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, and 15 µg/ml bovine serum albumin.
-
Test compounds (this compound, Streptonigrin) dissolved in DMSO.
-
Proteinase K
-
Sodium dodecyl sulfate (SDS)
-
Loading dye
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures (20 µL final volume) containing assay buffer, 1 µg of supercoiled plasmid DNA, and the desired concentration of the test compound.
-
Add 2-4 units of purified human topoisomerase IIα to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of 10 mg/mL proteinase K.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye to each sample and load onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates stabilization of the cleavable complex.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NQO1-rich and NQO1-deficient lines for this compound studies)
-
96-well plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a fluorescent probe to detect the intracellular generation of ROS.
Materials:
-
Cancer cell lines
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in an appropriate format (e.g., 96-well plate or culture dish).
-
Treat the cells with the test compounds for the desired time.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Visualization of Mechanisms and Pathways
The following diagrams illustrate the key mechanistic pathways of this compound and streptonigrin.
Caption: Mechanism of action of Streptonigrin.
Caption: Mechanism of action of this compound analogues.
Caption: Proposed workflow for comparative studies.
Conclusion
This compound and streptonigrin, despite their structural similarities, exhibit distinct and nuanced mechanisms of action. Streptonigrin's potent cytotoxicity is driven by a unique iron-dependent, site-specific DNA damage mechanism and topoisomerase II inhibition. In contrast, the anticancer activity of this compound analogues is prominently linked to their bioactivation by NQO1, leading to significant oxidative stress and p53-mediated cell death. This differential reliance on NQO1 presents a therapeutic window for targeting cancers with high NQO1 expression using this compound-based compounds. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to guide the development of next-generation quinoline-5,8-dione-based anticancer agents.
References
- 1. Streptonigrin and this compound partial structures. Probes for the minimum, potent pharmacophore of streptonigrin, this compound, and synthetic quinoline-5,8-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Streptonigrin-induced topoisomerase II sites exhibit base preferences in the middle of the enzyme stagger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of mammalian DNA topoisomerase II dependent DNA cleavage by antitumor antibiotic streptonigrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound antitumor agents: structure-based design, synthesis, and NAD(P)H:quinone oxidoreductase 1 (NQO1) model validation with molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "NAD(P)H:QUINONE OXIDOREDUCTASE (NQO1)-DIRECTED this compound ANTITUMOR " by Mary Hassani [scholarworks.umt.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sciencemadness.org [sciencemadness.org]
Validating Lavendamycin's Role in p53 Activation and Cell Cycle Arrest: A Comparative Guide
This guide provides a comparative analysis of lavendamycin and its analogues in activating the p53 tumor suppressor pathway, leading to cell cycle arrest. For a comprehensive evaluation, its performance is benchmarked against other well-established p53-activating agents, Nutlin-3 and Doxorubicin. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting the p53 pathway.
Introduction to this compound and p53
This compound is a naturally derived quinolinedione with noted antimicrobial and antitumor properties.[1] Its preclinical development has been hampered by poor aqueous solubility and non-specific cytotoxicity.[1] However, novel analogues of this compound, such as MB-97, have been synthesized to improve its pharmacological profile and are being investigated for their anti-cancer activities.[1][2][3]
The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[4][5] In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcriptional activation of target genes that can induce cell cycle arrest or apoptosis.[4][6] The inactivation of p53 is a common event in many human cancers, making it an attractive target for cancer therapy.[7]
This guide will delve into the mechanism by which this compound analogues activate p53 and compare their efficacy to Nutlin-3, an MDM2 inhibitor, and Doxorubicin, a DNA-damaging agent.
Comparative Analysis of p53 Activation and Cell Cycle Arrest
The following tables summarize the effects of a this compound analogue (MB-97), Nutlin-3, and Doxorubicin on p53 activation and cell cycle distribution in various cancer cell lines.
Table 1: p53 Activation and Downstream Target Expression
| Compound | Cell Line | Concentration | Fold Increase in p53 | Fold Increase in p21 | Citation |
| MB-97 (this compound Analogue) | A549 (Lung Carcinoma) | 1 µM | Increased | Increased | [2] |
| Nutlin-3 | Rh18 (Rhabdomyosarcoma) | 10 µM | Not Quantified | Increased | [8] |
| Nutlin-3a | U87MG (Glioblastoma) | 10 µM | Not Quantified | Increased | [9] |
| Doxorubicin | HCT116 (Colon Carcinoma) | Not Specified | Increased | Not Specified | [10] |
| Doxorubicin + Chidamide | CALDOX (Breast Cancer) | Not Specified | Increased | Increased | [11] |
Table 2: Induction of Cell Cycle Arrest
| Compound | Cell Line | Concentration | Treatment Duration | % Cells in G1 Arrest | % Cells in G2/M Arrest | Citation |
| MB-97 (this compound Analogue) | A549-LXSN (p53-positive) | 1 µM | 24h | Increased | Increased | [1][2] |
| MB-97 (this compound Analogue) | A549-E6 (p53-negative) | 1 µM | 24h | No G1 arrest | Increased G2 arrest | [1][2] |
| Nutlin-3a | DoHH2 (B-cell Lymphoma) | 2 µM | 24h | Increased | Increased | [12] |
| Nutlin-3a | U87MG (Glioblastoma) | 10 µM | Not Specified | G1 and G2-M arrest | G1 and G2-M arrest | [9] |
| Doxorubicin | Mitotic Hela cells | Not Specified | 8h | G1 checkpoint activation | Not Specified | [13] |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the signaling pathway of p53 activation by this compound, a typical experimental workflow, and the logical relationship between the compound and its cellular effects.
Caption: this compound-induced p53 activation pathway.
Caption: A standard experimental workflow.
Caption: Logical flow of this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Drug Treatment
-
Cell Lines: A549 (human lung carcinoma), and other relevant cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound analogues, Nutlin-3, and Doxorubicin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C.
-
Treatment: For experiments, cells are seeded at a predetermined density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the drug or DMSO as a vehicle control.
Western Blotting for p53 and p21
-
Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-50 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis.[14][16]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14] The membrane is then incubated overnight at 4°C with primary antibodies specific for p53, phospho-p53 (Ser15), p21, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following drug treatment, both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA intercalating agent, propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[2]
Conclusion
The available evidence indicates that novel this compound analogues, such as MB-97, are effective activators of the p53 pathway.[1][2] Treatment of p53-positive cancer cells with these compounds leads to an increase in p53 and p21 protein levels, resulting in cell cycle arrest in both the G1 and G2 phases.[1][2] In contrast, p53-negative cells exhibit only a G2-phase arrest, highlighting the p53-dependent nature of the G1 checkpoint activation.[1][2]
When compared to other p53-activating agents, this compound analogues demonstrate a distinct mechanism. Unlike Nutlin-3, which directly inhibits the p53-MDM2 interaction, this compound's effects are suggested to be mediated through the induction of a DNA damage response.[2][8][17] This is similar to the mechanism of Doxorubicin, a known DNA-damaging agent.[13]
The data presented in this guide validates the role of this compound analogues as potent inducers of p53-dependent cell cycle arrest. Further investigation into their specific molecular targets and in vivo efficacy is warranted to fully assess their potential as anti-cancer therapeutic agents.
References
- 1. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel this compound analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activation of p53 by nutlin-3a induces apoptosis and cellular senescence in human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. p53 activates G1 checkpoint following DNA damage by doxorubicin during transient mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. origene.com [origene.com]
- 17. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Lavendamycin Derivatives
For researchers and professionals in drug development, this guide provides a comprehensive comparison of Lavendamycin derivatives, offering insights into their structure-activity relationships (SAR) as potent antitumor agents. We delve into the critical structural modifications that influence their biological activity, supported by quantitative data and detailed experimental protocols.
This compound, a naturally occurring antibiotic isolated from Streptomyces lavendulae, has long been a subject of interest due to its significant antimicrobial and antiproliferative activities against various cancer cell lines.[1][2] However, its clinical development has been hampered by poor aqueous solubility and non-specific cytotoxicity.[1][2][3] This has spurred extensive research into the synthesis of novel this compound analogs with improved therapeutic profiles. This guide synthesizes key findings from multiple studies to illuminate the SAR of these derivatives, focusing on their cytotoxic effects and mechanisms of action.
Core Structural Insights and Activity Trends
The antitumor activity of this compound and its derivatives is intrinsically linked to its pentacyclic structure, which features a β-carboline unit fused to a quinolinequinone system.[2] Initial SAR studies have pinpointed the 7-aminoquinoline-5,8-dione moiety as the essential pharmacophore for cytotoxic activity.[4] Modifications at various positions of the this compound scaffold have yielded derivatives with a wide spectrum of biological potencies.
A significant breakthrough in enhancing the antitumor activity of this compound analogs has been the strategic substitution at different positions of the core structure. Research has consistently shown that modifications to the quinolinedione and indolopyridine moieties can dramatically impact cytotoxicity and selectivity.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the cytotoxic activities of key this compound derivatives against various cancer cell lines, providing a clear comparison of their potencies.
| Compound | Cell Line | Assay Type | IC50 / Activity | Reference |
| This compound | P388 murine leukemia | Cytotoxicity | 0.06 µg/mL | [5] |
| This compound | MKN45 gastric carcinoma | Cytotoxicity | 0.1 µg/mL | [5] |
| This compound | WiDr colon adenocarcinoma | Cytotoxicity | 0.09 µg/mL | [5] |
| MB-97 | A549 lung carcinoma | Clonogenic Survival | 70% decrease at 10 nM | [1][3] |
| MB-97 | MG-63, DU-145, PC-3 | Clonogenic Survival | ≥70% decrease at 10 nM | [1] |
| MB-97 | MCF-7 | Clonogenic Survival | 20% decrease at 10 nM | [1] |
| Derivative 37 (2'-CH2OH-7-NH2) | BE-NQ (NQO1-rich) | Cytotoxicity | Most selective | [6] |
| Derivative 31 (2'-CONH2-7-NHCOC3H7-n) | BE-WT (NQO1-deficient) | Cytotoxicity | Poorest substrate | [6] |
| Analog 5 | PC-3 prostate cancer | Cytotoxicity | Active at 10 nM | [4] |
| Analog 6 | Mice with tumor xenografts | Tumor Growth Inhibition | Up to 80% reduction | [4] |
| Analogs 7 & 8 | Nude mice | Tumor Growth Inhibition | 88% and 69% inhibition | [4] |
Key Structure-Activity Relationship Observations:
-
Substituents at the R3 Position: Compounds bearing an amide or amine substituent at the R3 position of the β-carboline ring have demonstrated the most potent inhibition of cancer cell colony formation.[1][3]
-
Influence of NQO1 Substrate Specificity: A strong correlation exists between the efficacy of this compound analogs as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) and their selective toxicity towards NQO1-rich cancer cells.[6][7] Analogs with NH2 and CH2OH groups at the quinolinedione-7-position and indolopyridine-2'-position, respectively, showed the greatest positive impact on NQO1 substrate specificity.[6]
-
Role of the β-carboline Moiety: The presence of the β-carboline moiety is thought to contribute to the reduced toxicity of this compound-like compounds compared to other cytotoxic quinolinediones like streptonigrin.[1]
Mechanism of Action: A Two-Pronged Attack
The antitumor activity of this compound derivatives is not solely dependent on direct cytotoxicity. At least two distinct mechanisms of action have been identified for promising analogs.
Activation of the p53 Tumor Suppressor Pathway
The highly potent analog, MB-97 , has been shown to induce cellular stress, leading to the accumulation and activation of the p53 tumor suppressor protein.[1] This activation is characterized by increased p53 protein expression and phosphorylation at Serine 15, a key modification mediated by the DNA damage-responsive kinases ATM and ATR.[1] The activated p53 then triggers the expression of its target gene, p21, which leads to cell cycle arrest in the G1 and G2 phases in p53-positive cells.[1][3] In p53-negative cells, MB-97 induces a selective G2-phase arrest and a higher level of apoptosis.[1][3]
Caption: Activation of the p53 pathway by the this compound analog MB-97.
NQO1-Mediated Bioreductive Activation
Several novel this compound analogs have been designed as NQO1-directed antitumor agents.[6] NQO1 is a two-electron reductase that is often overexpressed in various tumors, including those of the lung, liver, colon, and breast.[4] This enzyme can bioactivate quinone-based compounds, like this compound derivatives, into highly cytotoxic species specifically within the tumor microenvironment, thereby increasing their therapeutic index. The best substrates for NQO1 were found to be the most selectively toxic to cancer cells with high NQO1 expression.[4][6]
Caption: Bioreductive activation of this compound analogs by the NQO1 enzyme.
Experimental Protocols
To ensure the reproducibility and further exploration of the SAR of this compound derivatives, detailed experimental methodologies are crucial.
Synthesis of this compound Analogs
A common and efficient method for the synthesis of this compound derivatives is the Pictet-Spengler condensation of quinoline- or quinoline-5,8-dione aldehydes with tryptamine or tryptophan derivatives.[6] This approach allows for the facile introduction of various substituents on both the quinoline and β-carboline moieties, enabling the generation of a diverse library of analogs for SAR studies.
In Vitro Cytotoxicity Assays
1. Cell Lines and Culture:
-
A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, PC-3 prostate cancer, and NCI-60 panel) are used.[1][3]
-
Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Clonogenic Survival Assay:
-
Exponentially growing cells are seeded in 6-well plates.
-
After 24 hours, cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., continuous exposure).
-
The drug-containing medium is then replaced with fresh medium, and the cells are allowed to form colonies for 10-14 days.
-
Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.
-
The number of colonies containing at least 50 cells is counted.
-
The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to that of untreated control cells.
3. Sulforhodamine B (SRB) Assay:
-
This assay is used to estimate total cell mass and is often employed in high-throughput screening, such as the NCI-60 cell line screen.[1]
-
Cells are seeded in 96-well plates and exposed to the drug for 48 hours.
-
Cells are then fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a microplate reader at a specific wavelength.
In Vivo Tumorigenesis Assays
Hollow Fiber Assay:
-
This assay provides an initial in vivo assessment of a compound's antitumor activity.[1][3]
-
Cancer cells are encapsulated in polyvinylidene fluoride hollow fibers.
-
The fibers are implanted subcutaneously or intraperitoneally in immunocompromised mice.
-
The mice are treated with the test compound for a specified period.
-
The fibers are then retrieved, and the viable cell mass is determined using a dye-based assay.
Conclusion and Future Directions
The investigation into the structure-activity relationship of this compound derivatives has yielded significant progress in developing analogs with enhanced antitumor activity and improved pharmacological properties. The key takeaways for future drug design include the importance of substitutions at the R3 position and the strategic use of the NQO1-bioactivation pathway to achieve tumor-specific cytotoxicity. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in the quest for novel and more effective cancer therapeutics derived from the promising this compound scaffold. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to facilitate their translation into clinical candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel this compound Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Novel this compound analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating NQO1 as a Target for Lavendamycin-Based Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lavendamycin-based compounds as NQO1-targeted cancer therapies. It includes an objective analysis of their performance against other NQO1-activated agents, supported by experimental data and detailed methodologies for key validation assays.
NQO1: A Validated Target for Cancer Therapy
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that is significantly overexpressed in a wide range of solid tumors, including lung, breast, pancreatic, and colon cancers, while its expression in normal tissues is considerably low.[1][2] This differential expression makes NQO1 an attractive target for developing cancer-selective therapies.[3][4]
The primary function of NQO1 is the two-electron reduction of quinones to hydroquinones, a process that is typically cytoprotective.[2][5] However, this enzymatic activity can be exploited for therapeutic gain. Certain quinone-based compounds, upon reduction by NQO1, are converted into unstable hydroquinones that undergo a futile redox cycle, leading to the massive production of reactive oxygen species (ROS).[1][2] This surge in ROS induces significant oxidative stress, DNA damage, and ultimately, cancer cell death, a mechanism that is particularly effective in NQO1-overexpressing tumors.[6][7]
This compound and its Analogs: NQO1-Activated Prodrugs
This compound is a naturally occurring quinolinequinone antibiotic that has demonstrated antitumor properties. However, its clinical development has been hampered by poor solubility and non-specific cytotoxicity.[8] To address these limitations, novel analogs of this compound have been synthesized and evaluated as NQO1-directed antitumor agents.[8][9] These analogs are designed to be selectively activated by NQO1 in cancer cells, thereby minimizing off-target toxicity.
Mechanism of Action
The proposed mechanism of action for this compound-based NQO1-targeted therapy is illustrated below. This compound analogs, which are quinone-containing compounds, are reduced by NQO1 in the presence of NAD(P)H. This reduction generates an unstable hydroquinone that auto-oxidizes back to the quinone form, producing superoxide radicals in the process. This futile redox cycle leads to a significant accumulation of ROS, inducing oxidative stress and subsequent apoptotic cell death in cancer cells with high NQO1 expression.
Caption: NQO1-mediated activation of this compound analogs.
Performance Comparison: this compound Analogs vs. Other NQO1-Activated Therapies
Several other classes of compounds have been investigated as NQO1-activated therapies. This section compares the in vitro cytotoxicity of this compound analogs with two of the most well-studied NQO1-bioactivatable drugs: β-lapachone and deoxynyboquinone (DNQ).
Table 1: In Vitro Cytotoxicity (IC₅₀) of NQO1-Activated Compounds
| Compound | Cancer Cell Line | NQO1 Status | IC₅₀ (µM) | Reference(s) |
| This compound Analog 12 | BE | Deficient | > 10 | [9] |
| BE-NQ | Rich | 0.8 | [9] | |
| This compound Analog 16 | BE | Deficient | > 10 | [9] |
| BE-NQ | Rich | 1.2 | [9] | |
| β-lapachone | H596 | Deficient | > 40 | [10] |
| H596-NQO1 | Rich | ~4 | [10] | |
| A549 | High | ~2.5 | [10] | |
| MDA-MB-231 | Deficient | Resistant | [11] | |
| HCT116 | High | Low µM range | [11] | |
| Deoxynyboquinone (DNQ) | A549 | High | Potent | [3][4] |
| Isobutyl-DNQ (IB-DNQ) | A549 | High | Not specified | [7] |
| Isopentyl-DNQ (IP-DNQ) | A549 | High | Not specified | [7] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments required to validate NQO1 as a target for this compound-based therapies.
Workflow for Validating NQO1-Targeted this compound Analogs
The following diagram illustrates a typical experimental workflow for the preclinical validation of a novel this compound analog.
References
- 1. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Catalytic Cycle of the Antioxidant and Cancer-Associated Human NQO1 Enzyme: Hydride Transfer, Conformational Dynamics and Functional Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 7. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound antitumor agents: structure-based design, synthesis, and NAD(P)H:quinone oxidoreductase 1 (NQO1) model validation with molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
A Head-to-Head Comparison of Lavendamycin Analogues with Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer agent Lavendamycin and its analogues against standard chemotherapeutic drugs. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer insights into their relative potency and mechanisms of action.
Executive Summary
This compound, a naturally occurring quinoline-5,8-dione, has demonstrated cytotoxic effects against various cancer cell lines. However, its clinical development has been hampered by poor aqueous solubility and non-specific toxicity.[1] This has led to the synthesis of numerous analogues with improved pharmacological profiles. One such analogue, MB-97 , has shown exceptional potency, particularly in lung cancer cells, through a mechanism involving the activation of the p53 tumor suppressor pathway. Another class of analogues has been developed as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells, offering a potential for tumor-selective drug activation.
This guide will focus on comparing the available data for this compound analogues, primarily MB-97, with the standard chemotherapeutic agents Doxorubicin and Etoposide .
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for the this compound analogue MB-97 and the standard chemotherapeutic agent Doxorubicin in the A549 human lung carcinoma cell line.
| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Source |
| This compound Analogue MB-97 | A549 | Clonogenic Survival | % Inhibition | 70% at 10 nM | [2] |
| Doxorubicin | A549 | MTT Assay | IC50 | > 20 µM | [3][4] |
| Doxorubicin | A549 | MTT Assay | IC50 | 9.98 µg/mL (~17.2 µM) | [5] |
Disclaimer: The data presented above is compiled from different studies. Direct comparison of absolute values (e.g., IC50) should be made with caution as experimental conditions such as assay type, exposure time, and cell culture conditions can significantly influence the results. The data suggests that the this compound analogue MB-97 is significantly more potent than Doxorubicin in A549 cells, exhibiting strong activity at nanomolar concentrations, whereas Doxorubicin's effective concentrations are in the micromolar range.
Mechanism of Action and Signaling Pathways
This compound Analogue MB-97: p53-Mediated Cell Cycle Arrest and Apoptosis
The this compound analogue MB-97 exerts its cytotoxic effects primarily through the activation of the p53 signaling pathway.[2] In response to cellular stress induced by MB-97, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. A key target is the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis (programmed cell death).
Caption: p53 signaling pathway activated by this compound analogue MB-97.
Standard Chemotherapeutic Agents: Doxorubicin and Etoposide
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the re-ligation of DNA strands. This leads to DNA double-strand breaks and the activation of apoptotic pathways.
-
Etoposide: A topoisomerase II inhibitor, etoposide forms a ternary complex with the enzyme and DNA, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers a cellular stress response, often involving the activation of the p53 pathway, similar to MB-97.
Experimental Protocols
Clonogenic Survival Assay
This assay is a gold standard for determining the in vitro efficacy of cytotoxic agents by assessing the ability of single cells to form colonies.
Objective: To determine the long-term survival and proliferative capacity of cancer cells after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., this compound analogue) and vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Fixing solution (e.g., 6% glutaraldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol or Coomassie Blue)[6]
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium. Count the cells and seed a predetermined number (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized to yield approximately 50-150 colonies in the control wells.
-
Treatment: Allow cells to attach overnight. The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining: After the incubation period, remove the medium and gently wash the wells with PBS. Fix the colonies with the fixing solution for 15-30 minutes. After fixation, remove the fixative and stain the colonies with the staining solution for 30-60 minutes.
-
Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
-
The results can be plotted as a dose-response curve to determine parameters such as the concentration that causes 50% inhibition of colony formation (IC50).
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Coomassie blue staining | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal Procedures for Lavendamycin
Lavendamycin is a naturally occurring compound with potent antibacterial and antitumor properties. Due to its cytotoxic activity against various cancer cell lines, it must be handled and disposed of with stringent safety precautions to minimize exposure to laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials in a research setting.
Core Principle: Treat as Cytotoxic and Hazardous Chemical Waste
All this compound waste, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as cytotoxic and hazardous chemical waste. Disposal into regular trash or down the drain is strictly prohibited. Adherence to your institution's specific hazardous waste management program and all applicable federal, state, and local regulations is mandatory.
Experimental Protocols Cited
Step-by-Step Disposal Procedures
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to don the appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A dedicated, disposable, fluid-resistant gown should be worn over a standard lab coat.
-
Eye Protection: Chemical splash goggles or a face shield are required.
-
Respiratory Protection: If there is a risk of generating aerosols or handling the powder outside of a containment hood, a properly fitted N95 or higher-level respirator is necessary.
Disposal of Unused this compound (Solid and Solutions)
-
Solid Waste:
-
Carefully place the original container with the unused solid this compound into a designated, sealable, and clearly labeled cytotoxic waste container.
-
Do not attempt to open or empty the original container.
-
-
Stock Solutions:
-
Stock solutions of this compound are considered hazardous chemical waste and must be collected in an approved, leak-proof container for chemical waste.
-
The container must be compatible with the solvent used for the solution.
-
The waste container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound" and its solvent.
-
Disposal of Contaminated Materials
-
Non-Sharp Items:
-
All disposable items that have come into contact with this compound, such as pipette tips, tubes, flasks, and contaminated PPE (gloves, gown), must be placed in a designated, leak-proof cytotoxic waste bag (typically purple or another designated color).
-
These bags should be sealed when three-quarters full and placed in a rigid secondary container for pickup by the institution's environmental health and safety (EHS) office.
-
-
Sharps:
-
Needles, syringes, and any other contaminated sharps must be immediately placed into a puncture-resistant, rigid sharps container specifically designated for cytotoxic waste.
-
This container should be clearly labeled with the cytotoxic symbol.
-
Spill Cleanup
In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE described in section 1.
-
Contain the Spill:
-
For powders: Gently cover the spill with damp absorbent pads to avoid aerosolization.
-
For liquids: Cover the spill with absorbent pads, working from the outside in.
-
-
Clean the Area:
-
Carefully collect all absorbent materials and any broken glass (using a scoop) and place them into the cytotoxic waste container.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.
-
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Report the spill to your institution's EHS office as per their protocol.
Data Presentation: Summary of Handling and Disposal
| Item | Disposal Procedure | Container Type | Key Precautions |
| Unused Solid this compound | Dispose of in its original container. | Primary container placed in a labeled, rigid cytotoxic waste container. | Do not open the original container. Handle with full PPE. |
| This compound Solutions | Collect in a designated hazardous waste container. | Leak-proof, compatible chemical waste container. | Do not mix with incompatible waste streams. Label with all components. |
| Contaminated Labware (Non-Sharps) | Place in a designated cytotoxic waste bag. | Labeled, leak-proof cytotoxic waste bag (e.g., purple). | Segregate from other lab waste. Seal bag when 3/4 full. |
| Contaminated Sharps | Place in a designated cytotoxic sharps container. | Puncture-resistant, labeled cytotoxic sharps container. | Do not recap needles. Do not overfill the container. |
| Contaminated PPE | Dispose of with other non-sharp contaminated items. | Labeled, leak-proof cytotoxic waste bag. | Remove PPE carefully to avoid self-contamination. |
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Essential Safety and Logistics for Handling Lavendamycin
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling Lavendamycin. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this potent antibacterial and antitumor compound.[1][2][3]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Equipment Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of splashing.[4] | Protects eyes and face from dust, aerosols, and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., disposable nitrile gloves).[4][5] Glove manufacturer's compatibility charts should be consulted for specific breakthrough times. | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned lab coat, preferably made of a non-polyester or acrylic material like Nomex® with cotton clothing underneath.[4] | Protects skin from contamination. |
| Respiratory Protection | Use of a respirator is required if administrative and engineering controls are not sufficient to maintain exposures below permissible limits.[4] A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of dust and aerosols. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[4] | Protects feet from spills. |
Operational Procedures: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5] this compound should be stored at -20°C for long-term stability.[2]
-
Keep it segregated from incompatible materials and foodstuff containers.[5]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation of dust and aerosols.[5]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use non-sparking tools to prevent ignition sources.[5]
3. Experimental Use:
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the area where this compound is handled.[6]
Emergency Procedures
1. Spills and Leaks:
-
Evacuate personnel from the immediate spill area.[5]
-
Remove all sources of ignition.[5]
-
Wear appropriate PPE, including respiratory protection, chemical impermeable gloves, and eye protection.[5]
-
For dry spills, carefully collect the material without creating dust and place it in a suitable, closed container for disposal.[5]
-
Prevent the spill from entering drains.[5]
2. First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[5]
-
In case of skin contact: Take off contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water.[5][6] If skin irritation or a rash occurs, get medical advice.[6]
-
If inhaled: Move the person into fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]
-
If ingested: Rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Collect waste in suitable, labeled, and closed containers.[5]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
-
Do not dispose of this compound down the drain or into the environment.[5][8]
Workflow for Safe Handling and Emergency Response
Caption: Workflow for handling this compound and responding to emergencies.
References
- 1. This compound | 81645-09-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Isolation of this compound, a new antibiotic from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
